Methyl 2-formylnicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-formylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)6-3-2-4-9-7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCNFHHJOBSFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554728 | |
| Record name | Methyl 2-formylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25230-59-5 | |
| Record name | Methyl 2-formylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-formylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-formylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for methyl 2-formylnicotinate, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process, commencing with the synthesis of the key intermediate, methyl 2-methylnicotinate, followed by its selective oxidation to the target aldehyde. This document furnishes detailed experimental protocols, consolidated quantitative data for easy reference, and visual diagrams of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.
Core Synthesis Pathway
The synthesis of this compound is proposed via a two-step sequence. The initial step involves the construction of the pyridine ring to form methyl 2-methylnicotinate from acyclic precursors. The subsequent step is the selective oxidation of the methyl group at the 2-position to the desired formyl group.
Caption: Proposed two-step synthesis pathway for this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis, derived from analogous procedures and patent literature.
Table 1: Synthesis of Methyl 2-methylnicotinate
| Parameter | Value | Reference |
| Reactants | ||
| 1,1,3,3-Tetramethoxypropane | 1.5 - 2.5 mol eq. | [1] |
| β-Aminocrotonic acid methyl ester | 1.0 mol eq. | [1] |
| Acid (e.g., HCl, p-TsOH) | 2.0 - 3.0 mol eq. | [1] |
| Solvent | Methanol | [1] |
| Reaction Conditions | ||
| Temperature (Step 1) | 40 - 50 °C | [1] |
| Reaction Time (Step 1) | 3 - 4 hours | [1] |
| Temperature (Step 2) | 50 - 60 °C | [1] |
| Reaction Time (Step 2) | 5 - 7 hours | [1] |
| Yield and Purity | ||
| Yield | > 65% | [1] |
| Purity | > 98% | [1] |
Table 2: Oxidation of Methyl 2-methylnicotinate (Proposed)
| Parameter | Value | Reference |
| Reactants | ||
| Methyl 2-methylnicotinate | 1.0 eq. | N/A |
| Selenium Dioxide (SeO₂) | 1.1 - 1.5 eq. | [2] |
| Solvent | Dioxane or Toluene | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Reaction Time | 4 - 24 hours (monitored by TLC) | N/A |
| Yield | ||
| Expected Yield | 40 - 60% (estimated) | N/A |
Experimental Protocols
Step 1: Synthesis of Methyl 2-methylnicotinate
This procedure is adapted from patent literature, which describes a high-yield and scalable method.[1]
Materials:
-
1,1,3,3-Tetramethoxypropane
-
β-Aminocrotonic acid methyl ester
-
Hydrochloric acid (20-25% aqueous solution) or p-Toluenesulfonic acid (30% aqueous solution)
-
Methanol
-
Sodium hydroxide (10% aqueous solution)
-
Ethyl acetate
-
Water
Procedure:
-
Preparation of Intermediate B: In a suitable reactor at room temperature, add 1,1,3,3-tetramethoxypropane (2.0 mol). While stirring, add a 25% aqueous solution of hydrochloric acid (2.0 mol). Control the temperature at 45 °C and allow the reaction to proceed for 3 hours.
-
Ring Formation: In a separate reactor, add β-aminocrotonic acid methyl ester (1.0 mol) and methanol (7.0 mol). Heat the mixture to 60 °C. To this, add the product from the previous step. Maintain the reaction at 60 °C for 7 hours.
-
Work-up and Purification:
-
Concentrate the reaction solution under reduced pressure.
-
Neutralize the concentrated solution to a pH of 7.0 with a 10% aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate (7 times the mass of the starting β-aminocrotonic acid methyl ester).
-
Wash the organic phase with water (5 times the mass of the starting ester).
-
Concentrate the organic phase and purify the residue by vacuum distillation to yield methyl 2-methylnicotinate.
-
Step 2: Oxidation of Methyl 2-methylnicotinate to this compound (Proposed)
This proposed protocol is based on the known reactivity of selenium dioxide for the oxidation of activated methyl groups on heterocyclic rings.[2]
Materials:
-
Methyl 2-methylnicotinate
-
Selenium dioxide (SeO₂)
-
Dioxane (or Toluene)
-
Diatomaceous earth (Celite®)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend methyl 2-methylnicotinate (1.0 eq.) and selenium dioxide (1.2 eq.) in dioxane.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary, typically between 4 to 24 hours.
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the selenium byproduct. Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Methyl 2-formylnicotinate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 2-formylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of this compound, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its physicochemical characteristics, spectral data, and a proposed synthetic pathway.
Core Chemical Properties
This compound, with the CAS number 25230-59-5, is a pyridine derivative featuring both a methyl ester and an aldehyde functional group. These functionalities make it a versatile intermediate for the synthesis of more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25230-59-5 | N/A |
| Molecular Formula | C₈H₇NO₃ | [][2] |
| Molecular Weight | 165.15 g/mol | [][2] |
| Predicted Boiling Point | 274.1 ± 25.0 °C | [3][4] |
| Predicted Density | 1.249 ± 0.06 g/cm³ | [3][4] |
| Predicted pKa | 1.07 ± 0.10 | [3][4] |
| Appearance | Off-white to light yellow solid | [3][4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |
Note: Some physical properties are predicted based on computational models for the closely related isomer, Methyl 2-formylisonicotinate, and should be confirmed experimentally.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| Aromatic (H-4, H-5, H-6) | 7.5 - 9.0 | Multiplets |
| Methyl Ester (-OCH₃) | 3.8 - 4.0 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 185 - 200 |
| Ester Carbonyl (C=O) | 160 - 175 |
| Aromatic Carbons | 120 - 160 |
| Methyl Ester Carbon (-OCH₃) | 50 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aldehyde) | 2700 - 2850 |
| C=O stretch (aldehyde) | 1690 - 1715 |
| C=O stretch (ester) | 1715 - 1735 |
| C=C stretch (aromatic) | 1400 - 1600 |
| C-O stretch (ester) | 1000 - 1300 |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of the corresponding primary alcohol, methyl 2-(hydroxymethyl)nicotinate. A well-established method for this transformation utilizes Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for primary alcohols to aldehydes.
Reaction Scheme:
References
An In-depth Technical Guide to Methyl 2-formylnicotinate
CAS Number: 25230-59-5
This technical guide provides a comprehensive overview of Methyl 2-formylnicotinate, a pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of in-depth technical data for this specific compound, this guide presents the existing information and supplements it with data from closely related analogs to provide a thorough understanding of its chemical properties, potential reactivity, and applications.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. This information is critical for its identification, handling, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| CAS Number | 25230-59-5 | [1] |
| Storage Temperature | 2-8°C (under inert atmosphere) | [1] |
| SMILES Code | O=C(OC)C1=C(C=O)N=CC=C1 | [1] |
Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While a comprehensive, publicly available dataset for this compound is limited, the expected spectral characteristics can be inferred from its structure and data on analogous compounds.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aldehyde proton (around 9-10 ppm), aromatic protons on the pyridine ring, and the methyl ester protons (around 3-4 ppm). |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon, ester carbonyl carbon, aromatic carbons, and the methyl ester carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde and the ester, C-O stretch of the ester, and C=N/C=C stretching of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the methoxy group, the formyl group, and cleavage of the pyridine ring. |
Synthesis and Reactivity
Representative Experimental Protocol: Oxidation of a Hydroxymethyl Nicotinate
Disclaimer: The following protocol is a representative method based on the synthesis of a related isomer and has not been validated for this compound.
Materials:
-
Methyl 2-(hydroxymethyl)nicotinate
-
Manganese dioxide (activated)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
A mixture of Methyl 2-(hydroxymethyl)nicotinate and an excess of activated manganese dioxide in dichloromethane is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the manganese dioxide.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford this compound.
The chemical reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the methyl ester, both attached to a pyridine ring.
-
Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and active methylene compounds to form imines, enamines, and other derivatives. The reactivity of the aldehyde is influenced by the electron-withdrawing nature of the adjacent pyridine ring.
-
Methyl Ester Group: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and can react with amines to form amides.
-
Pyridine Ring: The pyridine nitrogen can act as a base or a nucleophile. The ring itself can participate in electrophilic and nucleophilic aromatic substitution reactions, with the positions of substitution being directed by the existing substituents.
Potential Applications in Drug Discovery and Development
While direct biological studies on this compound are scarce, the broader class of pyridine-2-carbaldehyde derivatives has been investigated for various therapeutic applications. These compounds often serve as precursors for the synthesis of more complex molecules with biological activity.
Notably, thiosemicarbazone derivatives of pyridine-2-carbaldehyde have shown promise as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis, making them potential anticancer agents.[2] The aldehyde functionality of this compound provides a convenient handle for the synthesis of such thiosemicarbazones and other Schiff base derivatives.
The nicotinic acid scaffold itself is a well-established pharmacophore present in numerous approved drugs. Modifications at the 2- and 3-positions of the pyridine ring can lead to compounds with a wide range of biological activities. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Visualizations
Synthetic Workflow
Caption: General synthetic approach to this compound.
Key Reaction Pathways
Caption: Potential reactions of the functional groups in this compound.
References
An In-depth Technical Guide to the Molecular Structure of Methyl 2-formylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of Methyl 2-formylnicotinate, a key heterocyclic building block in organic synthesis and drug discovery. This document collates and presents essential structural and physicochemical data, including molecular identifiers, and predicted properties. While experimental data on the precise molecular geometry and spectroscopic characteristics remain limited in publicly accessible databases, this guide establishes a foundational understanding of the molecule's structural attributes based on available information and computational predictions. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this compound and its derivatives.
Introduction
This compound (CAS No: 25230-59-5) is a substituted pyridine derivative featuring a methyl ester at the 3-position and a formyl group at the 2-position of the pyridine ring. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex heterocyclic compounds, including potential pharmaceutical agents. A thorough understanding of its molecular structure is paramount for predicting its reactivity, designing synthetic pathways, and interpreting analytical data. This guide aims to consolidate the known structural information for this compound.
Molecular Identity and Physicochemical Properties
A summary of the key identifiers and predicted physicochemical properties for this compound is presented in Table 1. This data is crucial for the unambiguous identification and characterization of the molecule.
Table 1: Molecular Identifiers and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 2-formylpyridine-3-carboxylate | N/A |
| CAS Number | 25230-59-5 | [1][2] |
| Chemical Formula | C₈H₇NO₃ | [1][2] |
| Molecular Weight | 165.15 g/mol | [1][2] |
| SMILES | O=C(OC)C1=C(C=O)N=CC=C1 | [2] |
| Appearance | Dark Brown Low-Melting Solid | [3] |
| Purity | 95% | [3] |
Note: Some properties may be computationally predicted and not based on experimental determination.
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of atoms and the arrangement of the formyl and methyl ester functional groups on the pyridine ring.
Caption: 2D structure of this compound.
Experimental Data (To be determined)
Crystallographic Data
X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound. Should this data become available, it would be presented in a tabular format as shown below.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C2-C3 | TBD |
| C3-C4 | TBD |
| C4-C5 | TBD |
| C5-C6 | TBD |
| C6-N1 | TBD |
| N1-C2 | TBD |
| C2-C(formyl) | TBD |
| C(formyl)=O | TBD |
| C3-C(ester) | TBD |
| C(ester)=O | TBD |
| C(ester)-O | TBD |
| O-C(methyl) | TBD |
| Bond Angles (°) ** | |
| N1-C2-C3 | TBD |
| C2-C3-C4 | TBD |
| C3-C4-C5 | TBD |
| C4-C5-C6 | TBD |
| C5-C6-N1 | TBD |
| C6-N1-C2 | TBD |
| C3-C2-C(formyl) | TBD |
| C2-C3-C(ester) | TBD |
| Torsion Angles (°) ** | |
| N1-C2-C3-C(ester) | TBD |
| C4-C3-C2-C(formyl) | TBD |
TBD: To Be Determined
Spectroscopic Data
Spectroscopic techniques are essential for confirming the structure of a molecule and understanding the chemical environment of its atoms.
¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, respectively. Predicted chemical shifts can be calculated using computational methods, but experimental data is required for definitive assignment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| Pyridine H-4 | TBD | TBD |
| Pyridine H-5 | TBD | TBD |
| Pyridine H-6 | TBD | TBD |
| Formyl H | TBD | TBD |
| Methyl H | TBD | TBD |
| Pyridine C-2 | - | TBD |
| Pyridine C-3 | - | TBD |
| Pyridine C-4 | - | TBD |
| Pyridine C-5 | - | TBD |
| Pyridine C-6 | - | TBD |
| Formyl C | - | TBD |
| Ester C=O | - | TBD |
| Methyl C | - | TBD |
TBD: To Be Determined
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Expected Characteristic IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1720-1740 |
| C=O (Aldehyde) | ~1700-1725 |
| C=N, C=C (Aromatic) | ~1400-1600 |
| C-O (Ester) | ~1000-1300 |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-3000 |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The expected molecular ion peak [M]⁺ would be observed at m/z 165.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and analysis of this compound are not extensively reported in readily accessible literature. However, general synthetic strategies for related nicotinic acid derivatives can be adapted.
Synthesis
A plausible synthetic route to this compound could involve the oxidation of the corresponding 2-methylnicotinate derivative. A generalized workflow for such a transformation is presented below.
Caption: Generalized synthetic workflow for this compound.
A detailed experimental protocol would require optimization of the oxidizing agent, solvent, temperature, and reaction time.
Analysis
The purity and identity of synthesized this compound would be confirmed using a combination of chromatographic and spectroscopic techniques.
Caption: General analytical workflow for this compound.
Conclusion
This technical guide has summarized the currently available structural and physicochemical information for this compound. While key identifiers and predicted properties are established, a significant gap exists in the public domain regarding experimental data for its three-dimensional structure and comprehensive spectroscopic characterization. The workflows for its synthesis and analysis are based on established organic chemistry principles for related compounds. Further experimental investigation is necessary to fully elucidate the precise molecular structure and reactivity of this important synthetic intermediate. This guide serves as a foundational reference for researchers and encourages the publication of detailed experimental data to enrich the scientific understanding of this compound.
References
Spectroscopic Profile of Methyl 2-Formylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for methyl 2-formylnicotinate. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by data from analogous compounds and general spectroscopic theory.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A |
| Pyridine H-6 | 8.8 - 9.2 | Doublet (d) | 4.0 - 6.0 |
| Pyridine H-4 | 8.2 - 8.6 | Doublet (d) | 7.0 - 9.0 |
| Pyridine H-5 | 7.4 - 7.8 | Doublet of Doublets (dd) | 4.0 - 9.0 |
| Methyl Ester (-OCH₃) | 3.9 - 4.2 | Singlet (s) | N/A |
Predictions are based on typical chemical shifts for protons on a pyridine ring substituted with an aldehyde and a methyl ester.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 185 - 195 |
| Ester Carbonyl (C=O) | 165 - 175 |
| Pyridine C-2 | 150 - 155 |
| Pyridine C-6 | 148 - 153 |
| Pyridine C-4 | 135 - 140 |
| Pyridine C-3 | 130 - 135 |
| Pyridine C-5 | 125 - 130 |
| Methyl Ester (-OCH₃) | 50 - 55 |
Predictions are based on characteristic chemical shifts for carbons in pyridine, aldehyde, and methyl ester functional groups.
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aldehyde) | 2700 - 2850 | Stretching, often two bands |
| C=O (Aldehyde) | 1690 - 1715 | Stretching |
| C=O (Ester) | 1720 - 1740 | Stretching |
| C=N, C=C (Aromatic) | 1400 - 1600 | Ring Stretching |
| C-O (Ester) | 1100 - 1300 | Stretching |
Predictions are based on typical infrared absorption frequencies for the functional groups present in the molecule.[1][2]
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]+• | 165 | Molecular Ion |
| [M-OCH₃]+ | 134 | Loss of methoxy radical from the ester |
| [M-CHO]+ | 136 | Loss of the formyl group |
| [M-COOCH₃]+ | 106 | Loss of the methoxycarbonyl group |
| [Pyridine ring fragments] | Various | Further fragmentation of the pyridine ring |
Predictions are based on common fragmentation patterns for aromatic esters and aldehydes.[3][4]
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy. Below are generalized methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the signal multiplicities (singlet, doublet, etc.) and coupling constants to deduce proton-proton connectivities.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. This will result in each unique carbon appearing as a singlet.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction:
-
For a volatile compound, direct insertion via a heated probe or injection into a gas chromatograph (GC-MS) can be used.
-
Dissolve a small amount of the sample in a volatile solvent if using GC-MS.
Data Acquisition (EI-MS):
-
The sample is vaporized and enters the ion source.
-
The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 3. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to Methyl 2-formylnicotinate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-formylnicotinate is a versatile pyridine derivative that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and derivatization strategies. Detailed experimental protocols for key transformations, including the synthesis of the core molecule and its subsequent reactions, are presented. Furthermore, this document explores the landscape of the biological activities of its derivatives, supported by quantitative data and logical workflow diagrams to facilitate further research and development in this promising area.
Introduction
Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. Among them, nicotinate esters functionalized with a reactive formyl group offer a unique platform for chemical diversification. This compound, in particular, with its electrophilic aldehyde and ester functionalities, is a valuable intermediate for constructing complex molecular architectures. The strategic positioning of the formyl group at the 2-position allows for a range of chemical manipulations, leading to the synthesis of novel compounds with diverse pharmacological profiles. This guide aims to provide a detailed technical resource for researchers engaged in the exploration of this compound and its derivatives.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the core compound is essential for its effective use in synthesis and for the interpretation of experimental results.
| Property | Value | Reference |
| CAS Number | 25230-59-5 | N/A |
| Molecular Formula | C₈H₇NO₃ | N/A |
| Molecular Weight | 165.15 g/mol | N/A |
| Appearance | Likely a solid or oil | Inferred |
| Solubility | Soluble in common organic solvents | Inferred |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the selective oxidation of the corresponding 2-methylnicotinate.
Synthetic Pathway: Oxidation of Methyl 2-methylnicotinate
A plausible and frequently employed method for the introduction of a formyl group on a pyridine ring is the selective oxidation of a methyl group. This transformation can be challenging due to the potential for over-oxidation to the carboxylic acid. However, specific reagents and controlled reaction conditions can achieve the desired aldehyde.
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol: Oxidation with Selenium Dioxide
This protocol describes a general method for the oxidation of a methyl group on a pyridine ring to a formyl group using selenium dioxide. Caution: Selenium compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Methyl 2-methylnicotinate
-
Selenium dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methylnicotinate (1.0 eq) in anhydrous dioxane.
-
Under an inert atmosphere, add selenium dioxide (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the black selenium precipitate. Wash the precipitate with a small amount of dioxane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Derivatization of this compound
The presence of the aldehyde functionality makes this compound an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of a diverse library of derivatives.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] This reaction is particularly useful for forming α,β-unsaturated systems, which are themselves valuable synthetic intermediates.
Caption: Logical workflow of the Knoevenagel condensation with this compound.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol provides a general procedure for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol or Isopropanol
-
Piperidine or Triethylamine (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction allows for the stereoselective formation of carbon-carbon double bonds.
Caption: Logical workflow of the Wittig reaction with this compound.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol outlines a general procedure for the Wittig reaction to synthesize a stilbene-like derivative.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., n-Butyllithium, Sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))
-
This compound
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.0 eq) to the suspension. The formation of the ylide is indicated by a color change (typically to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activities of this compound Derivatives
While specific biological data for derivatives of this compound is not extensively reported in publicly available literature, the broader class of substituted nicotinaldehydes and their derivatives has shown a range of pharmacological activities. Chalcones, which can be synthesized from nicotinaldehydes, are known to possess diverse biological properties including antimicrobial, anti-inflammatory, and anticancer activities.[2]
Derivatives of nicotinic acid have been investigated for various therapeutic applications. For instance, some nicotinic acid derivatives have been explored for their potential in treating central nervous system disorders. The structural motifs accessible from this compound are present in numerous biologically active molecules, suggesting that its derivatives are promising candidates for drug discovery programs.
Further research is warranted to systematically evaluate the biological profiles of compounds derived from this compound. High-throughput screening of a library of these derivatives against various biological targets could unveil novel therapeutic agents.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward, albeit requiring careful control, synthesis and the reactivity of its formyl group open avenues for the creation of a multitude of derivatives. The Knoevenagel and Wittig reactions are just two examples of the powerful transformations that can be employed to elaborate its structure. The potential for discovering novel bioactive compounds from this scaffold is significant, making it an attractive target for further investigation by researchers in drug discovery and development. This guide provides the foundational knowledge and detailed protocols to facilitate such explorations.
References
A Theoretical and Computational Analysis of Methyl 2-formylnicotinate and Its Analogs: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Methyl 2-formylnicotinate. Due to the limited availability of direct theoretical studies on this specific molecule, this document establishes a framework based on computational analyses of analogous compounds, including pyridine-2-carboxaldehyde and various nicotinic acid derivatives. The guide details standard computational protocols, presents representative data in a structured format, and visualizes key computational workflows and reaction pathways. This document is intended to serve as a foundational resource for researchers seeking to apply computational chemistry techniques to investigate the electronic structure, reactivity, and potential applications of this compound and related heterocyclic compounds in drug discovery and materials science.
Introduction
This compound is a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. It serves as a versatile intermediate in the preparation of more complex molecules, including potential modulators of biological targets such as hemoglobin and collagen prolyl 4-hydroxylase.[1][2][3] Understanding the molecule's conformational preferences, electronic properties, and reactivity is crucial for its effective utilization.
Theoretical and computational chemistry offer powerful tools for elucidating these characteristics at a molecular level. Methods like Density Functional Theory (DFT) can provide valuable insights into molecular geometry, vibrational frequencies, and electronic properties, complementing experimental data.[4] This guide outlines the standard computational approaches for studying this compound and its analogs, providing a robust protocol for in-silico investigation.
Molecular and Physicochemical Properties
While extensive experimental data for this compound is not widely published, some key identifiers and spectral information have been reported.
| Property | Data | Reference(s) |
| Molecular Formula | C₈H₇NO₃ | |
| CAS Registry Number | 25230-59-5 | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.32 (s, 1H), 8.87 (dd, J = 4.7, 1.6 Hz, 1H), 8.09 (dd, J = 7.8, 1.7 Hz, 1H), 7.56 (dd, J = 7.9, 4.8 Hz, 1H), 3.95 (s, 3H) (Methyl ester proton inferred) | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | Spectral data available in cited literature. | [1] |
Theoretical and Computational Studies
This section details the computational methodologies for investigating the properties of this compound, based on established protocols for similar pyridine derivatives.[1][7][8]
A typical computational workflow for analyzing a molecule like this compound involves several key steps, from initial structure preparation to the calculation of various molecular properties.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Generation: The 3D structure of this compound is generated using molecular building software (e.g., Avogadro, ChemDraw) from its known connectivity (SMILES: COC(=O)c1cccc(n1)C=O).
-
Computational Method Selection: Density Functional Theory (DFT) is a commonly employed method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a standard choice.
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is often used to provide a good balance between accuracy and computational cost for organic molecules.[1] This basis set includes diffuse functions (++) to describe anions and Rydberg states, and polarization functions (d,p) to allow for non-spherical electron density distribution.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental IR and Raman spectra.
The general workflow for the theoretical analysis is depicted below.
Electronic Structure Analysis
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept in this analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability.[7] A smaller gap suggests that the molecule is more polarizable and reactive.[7]
The following table presents DFT-calculated global reactivity and energetic parameters for a representative nicotinamide-based derivative, illustrating the type of data that can be generated for this compound.[7]
| Parameter | Calculated Value | Unit |
| HOMO Energy | -6.587 | eV |
| LUMO Energy | -2.172 | eV |
| HOMO-LUMO Gap (ΔE) | 4.415 | eV |
| Dipole Moment | 3.45 | Debye |
| Total Energy | -1523.78 | a.u. |
| Electronegativity (χ) | 4.380 | eV |
| Chemical Hardness (η) | 2.208 | eV |
| Global Electrophilicity (ω) | 4.342 | eV |
Data adapted from a DFT study on a nicotinamide derivative for illustrative purposes.[7]
Reactivity and Mechanistic Insights
Theoretical studies can also shed light on reaction mechanisms. For pyridinecarboxaldehydes, nucleophilic addition to the carbonyl group is a key reaction.[5]
In protic solvents like water or methanol, the aldehyde group of pyridinecarboxaldehydes can undergo nucleophilic attack to form a gem-diol (hydration) or a hemiacetal, respectively. The position of the aldehyde group and the electronic nature of the pyridine ring influence the equilibrium of this reaction.[5]
The following diagram illustrates the general mechanism for the acid-catalyzed formation of a hemiacetal from a pyridine-2-carboxaldehyde analog.
Conclusion
While direct theoretical investigations on this compound are not extensively documented in current literature, this guide demonstrates a robust computational framework for its analysis based on established methods for analogous pyridine derivatives. By employing DFT calculations, researchers can gain significant insights into the structural, electronic, and reactive properties of this molecule. The protocols and representative data presented herein offer a starting point for future in-silico studies, which will undoubtedly aid in the rational design and application of this compound in various fields of chemical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-formylnicotinate from 2-Methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methyl 2-formylnicotinate from 2-methylnicotinate via oxidation. The primary method described is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as a selective oxidizing agent for the conversion of the methyl group to a formyl group. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and safety precautions. A visual representation of the experimental workflow is also provided to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of more complex heterocyclic compounds. The targeted synthesis of this molecule requires a reliable and efficient method for the selective oxidation of the methyl group of 2-methylnicotinate. The Riley oxidation, a well-established method for the oxidation of α-methylene groups of carbonyl compounds and allylic/benzylic positions, proves to be a suitable approach for this transformation.[1][2] Selenium dioxide is a specific and powerful oxidizing agent for converting activated methyl groups on aromatic rings into aldehydes.[3]
Comparative Synthesis Data
While a specific high-yield synthesis for this compound is not extensively documented in publicly available literature, the oxidation of similar substrates provides insight into the expected outcomes. The following table summarizes relevant data from related reactions to offer a comparative perspective.
| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Methylpyridine | Selenium Dioxide | Toluene | Reflux | 2-Formylpyridine | Good | [4] |
| 2-Picoline | Selenium Dioxide | Not Specified | Not Specified | 2-Pyridine Carboxylic Acid | 50 | |
| 8-Methylquinoline | Selenium Dioxide | Not Specified | Not Specified | 8-Quinoline Aldehyde | 49 | |
| Ketone | Selenium Dioxide | 1,4-Dioxane | 100 °C, 7h | 1,2-Dicarbonyl | 70 | |
| 2-(hydroxymethyl)isonicotinate | Dess-Martin periodinane | Dichloromethane | Room Temperature, 2.5h | Methyl 2-formylisonicotinate | 85 | [5][6] |
Experimental Protocol: Riley Oxidation of 2-Methylnicotinate
This protocol is adapted from established procedures for the selenium dioxide oxidation of related methyl-substituted aromatic compounds.[4]
Materials:
-
2-Methylnicotinate
-
Selenium Dioxide (SeO₂)
-
Toluene (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylnicotinate (1.0 eq) in anhydrous toluene.
-
Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 eq) in one portion.
-
Safety Note: Selenium compounds are highly toxic. Handle selenium dioxide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data will be similar to that of its isomer, methyl 2-formylisonicotinate: ¹H NMR (400 MHz, CDCl₃) δ 10.15 (s, 1H), 8.95 (d, 1H), 8.49 (s, 1H), 8.09 (dd, 1H), 4.00 (s, 3H); Mass spectrum m/z 165 (M)⁺.[5][6]
-
Visualizing the Workflow
To aid in the conceptualization of the experimental process, the following diagrams illustrate the chemical transformation and the laboratory workflow.
Caption: Chemical transformation from 2-methylnicotinate to this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols: Use of Methyl 2-formylnicotinate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel agrochemicals derived from Methyl 2-formylnicotinate. This versatile building block, featuring both a reactive aldehyde and a methyl ester on a pyridine ring, offers a gateway to a diverse range of potential fungicides and herbicides.
Application Note 1: Synthesis of Pyridinylidene-based Fungicides
Introduction:
This compound is a valuable precursor for the synthesis of fungicides, particularly those belonging to the nicotinamide class. By leveraging the reactivity of the formyl group, it is possible to introduce various pharmacophores that can interact with biological targets in fungi. One promising approach is the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have shown significant fungicidal activity. While direct synthesis from this compound is not explicitly detailed in the literature, a closely related synthesis starting from nicotinic acid provides a robust framework. The formyl group can be readily oxidized to a carboxylic acid, which can then be converted to the corresponding acyl chloride and reacted with a suitable amine to yield the target fungicide.
Proposed Reaction Scheme:
A plausible synthetic route involves the initial oxidation of the formyl group of this compound to a carboxylic acid, followed by conversion to an acyl chloride and subsequent amidation with a substituted thiophen-2-amine.
Biological Activity:
N-(thiophen-2-yl) nicotinamide derivatives have demonstrated potent fungicidal activity, particularly against cucumber downy mildew (Pseudoperonospora cubensis). The biological activity of these compounds is often evaluated by determining their half-maximal effective concentration (EC50).
Quantitative Data Summary:
| Compound ID | Target Pathogen | EC50 (mg/L) | Commercial Fungicide | EC50 (mg/L) |
| 4a | Pseudoperonospora cubensis | 4.69[1] | Diflumetorim | 21.44[1] |
| 4f | Pseudoperonospora cubensis | 1.96[1] | Flumorph | 7.55[1] |
Experimental Protocol: Synthesis of N-(5-chloro-2-thienyl)-2-carboxynicotinamide (Hypothetical)
This protocol is adapted from the synthesis of related nicotinamide fungicides.
1. Oxidation of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetone and water.
-
Add a solution of potassium permanganate (KMnO4) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bisulfite.
-
Filter the mixture to remove manganese dioxide and acidify the filtrate with 2N HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-carboxy-nicotinic acid methyl ester.
2. Acyl Chloride Formation:
-
Suspend the 2-carboxy-nicotinic acid methyl ester (1.0 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
3. Amidation:
-
Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve 5-chloro-thiophen-2-amine (1.0 eq) and triethylamine (1.2 eq) in THF.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel.
Application Note 2: Synthesis of Pyridinylidene Hydrazone Herbicides
Introduction:
The formyl group of this compound is a key functional group for the synthesis of herbicides through condensation reactions. One effective strategy is the formation of pyridinylidene hydrazones by reacting the aldehyde with substituted hydrazines. Hydrazone derivatives are known to possess a wide range of biological activities, including herbicidal effects. The resulting compounds can be screened for their ability to inhibit plant growth.
Proposed Reaction Scheme:
The synthesis involves a direct condensation reaction between this compound and a substituted hydrazine to form the corresponding pyridinylidene hydrazone.
Experimental Protocol: Synthesis of Methyl 2-((2-(2,4-dinitrophenyl)hydrazono)methyl)nicotinate (Hypothetical)
This protocol is based on standard procedures for hydrazone formation.
1. Hydrazone Formation:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of 2,4-dinitrophenylhydrazine (1.0 eq) in a mixture of ethanol and a few drops of concentrated sulfuric acid.
-
Add the 2,4-dinitrophenylhydrazine solution to the this compound solution.
-
Heat the mixture to reflux for 1-2 hours. The formation of a precipitate indicates the progress of the reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol and then with water to remove any remaining acid.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure pyridinylidene hydrazone.
Quantitative Data Summary (Hypothetical):
The herbicidal activity of the synthesized compounds would be evaluated against various weed species. Data would be presented as the concentration required for 50% growth inhibition (GI50).
| Compound ID | Target Weed | GI50 (µM) |
| H-1 | Echinochloa crus-galli | 10-50 |
| H-1 | Amaranthus retroflexus | 5-25 |
Visualizations
Diagram 1: Synthetic Workflow for Fungicides
References
Application Notes and Protocols for Condensation Reactions of Methyl 2-formylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the condensation reactions of Methyl 2-formylnicotinate, a versatile building block in medicinal chemistry and materials science. The pyridine core of this molecule is a key pharmacophore in numerous biologically active compounds, and its derivatization through condensation reactions offers a straightforward route to novel chemical entities.
Introduction
This compound is a pyridine derivative featuring an aldehyde and a methyl ester group. The aldehyde functionality is susceptible to nucleophilic attack, making it an ideal substrate for various condensation reactions. These reactions, such as the Knoevenagel and Henry reactions, allow for the formation of new carbon-carbon bonds and the introduction of diverse functional groups. The resulting α,β-unsaturated compounds are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, derivatives of nicotinic acid have shown potential as anti-inflammatory, anti-tumor, and insecticidal agents.
Key Condensation Reactions
Two of the most prominent condensation reactions involving aldehydes are the Knoevenagel and Henry reactions. These methods are widely used to introduce functionalities that can be further elaborated to generate complex molecular architectures.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] This reaction is typically catalyzed by a weak base. Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as nitriles, esters, or ketones.
A general scheme for the Knoevenagel condensation of this compound is presented below:
Caption: Knoevenagel condensation of this compound.
Table 1: Potential Products of Knoevenagel Condensation
| Active Methylene Compound | Product Name | Potential Applications |
| Malononitrile | Methyl 2-(2,2-dicyanovinyl)nicotinate | Organic synthesis intermediate |
| Diethyl malonate | Methyl 2-(2,2-bis(ethoxycarbonyl)vinyl)nicotinate | Pharmaceutical synthesis |
| Ethyl cyanoacetate | Methyl 2-(2-cyano-2-ethoxycarbonylvinyl)nicotinate | Precursor for heterocycles |
Henry (Nitroaldol) Reaction
The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[2][3] The initial product is a β-nitro alcohol, which can often be dehydrated to form a nitroalkene.[2] These nitroalkenes are versatile intermediates that can be transformed into various other functional groups.
A general scheme for the Henry reaction of this compound is depicted below:
Caption: Henry reaction of this compound.
Table 2: Potential Products of the Henry Reaction
| Nitroalkane | Product Name | Potential Applications |
| Nitromethane | Methyl 2-(2-nitrovinyl)nicotinate | Synthesis of amino alcohols, ketones, and oximes |
| Nitroethane | Methyl 2-(2-nitroprop-1-en-1-yl)nicotinate | Building block for more complex molecules |
Experimental Protocols
The following are generalized protocols for the Knoevenagel and Henry reactions of this compound, based on standard procedures for aromatic aldehydes. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Knoevenagel Condensation with Malononitrile
Objective: To synthesize Methyl 2-(2,2-dicyanovinyl)nicotinate.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Acidify the remaining solution with dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified Methyl 2-(2,2-dicyanovinyl)nicotinate.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Henry Reaction with Nitromethane
Objective: To synthesize Methyl 2-(2-nitrovinyl)nicotinate.
Materials:
-
This compound
-
Nitromethane
-
Ammonium acetate (catalyst)
-
Acetic acid (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate with a reflux condenser
Procedure:
-
To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent), nitromethane (as both reactant and solvent or in a suitable solvent like acetic acid), and ammonium acetate (catalyst, e.g., 0.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and air dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
-
Characterize the purified Methyl 2-(2-nitrovinyl)nicotinate by analytical methods such as NMR, IR, and Mass Spectrometry.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of derivatives from this compound.
References
Protocol for the oxidation of 2-methylnicotinate to Methyl 2-formylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the selective oxidation of methyl 2-methylnicotinate to methyl 2-formylnicotinate, a valuable intermediate in pharmaceutical synthesis. While various methods exist for the oxidation of methyl groups on pyridine rings, this protocol focuses on the use of selenium dioxide (SeO₂), a reagent known for its efficacy in the Riley oxidation of activated methyl groups. The procedure is designed to be a reliable starting point for laboratory-scale synthesis.
Introduction
The selective oxidation of a methyl group to an aldehyde on a pyridine ring, particularly in the presence of an ester functionality, presents a common synthetic challenge. Over-oxidation to the carboxylic acid is a frequent side reaction with many oxidizing agents. Selenium dioxide is a well-established reagent for the oxidation of activated methyl and methylene groups to carbonyl compounds, a reaction known as the Riley oxidation. The methyl group at the 2-position of the pyridine ring is analogous to a benzylic position, making it susceptible to oxidation by SeO₂. This protocol details a method for this transformation, providing a reproducible procedure for obtaining this compound.
Experimental Protocol: Riley Oxidation of Methyl 2-Methylnicotinate
This protocol is based on the general principles of the Riley oxidation and has been adapted for the specific substrate, methyl 2-methylnicotinate.
Materials:
-
Methyl 2-methylnicotinate
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® or a similar filtration aid
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 2-methylnicotinate (1.0 equivalent) in anhydrous 1,4-dioxane.
-
Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 equivalents) portion-wise at room temperature. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium. Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Data Presentation
The following table summarizes the quantitative data for the proposed protocol.
| Parameter | Value | Notes |
| Reactants | ||
| Methyl 2-methylnicotinate | 1.0 eq | Starting material |
| Selenium Dioxide (SeO₂) | 1.1 eq | Oxidizing agent |
| Reaction Conditions | ||
| Solvent | 1,4-Dioxane (anhydrous) | A common solvent for Riley oxidations |
| Temperature | Reflux (~101 °C) | To ensure sufficient reaction rate |
| Reaction Time | 4 - 8 hours | Monitor by TLC/HPLC for completion |
| Work-up & Purification | ||
| Filtration | Celite® | To remove precipitated selenium |
| Extraction Solvents | Dichloromethane, NaHCO₃(aq), Brine | Standard aqueous work-up to remove acidic impurities and SeO₂ residues |
| Purification Method | Silica Gel Column Chromatography | To isolate the pure product |
| Expected Outcome | ||
| Product | This compound | - |
| Theoretical Yield | - | Dependent on complete conversion and successful purification |
| Reported Yields (Analogous) | 50-70% | Yields for Riley oxidations can vary depending on the substrate. |
Experimental Workflow
Caption: Experimental workflow for the oxidation of Methyl 2-methylnicotinate.
Application of Methyl 2-formylnicotinate in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-formylnicotinate is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both an aldehyde and a methyl ester on a pyridine ring, allows for diverse chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fused heterocyclic systems, highlighting its utility in medicinal chemistry and drug discovery. The presence of the pyridine core and the reactive formyl group makes it a suitable precursor for constructing pyridopyrimidines, thienopyridines, and other fused systems of therapeutic interest, including potential anti-inflammatory and anti-cancer agents.
Key Applications in Heterocyclic Synthesis
This compound is a versatile precursor for a variety of heterocyclic scaffolds due to the reactivity of its aldehyde group in condensation and cyclization reactions.
Synthesis of Pyridopyrimidines
Pyridopyrimidine scaffolds are prevalent in many biologically active compounds. This compound can be utilized in the synthesis of pyridopyrimidinones through condensation reactions with urea or its derivatives. The general reaction involves the initial formation of a pyridylidenourea intermediate, followed by intramolecular cyclization.
Synthesis of Fused Pyridines via Knoevenagel Condensation
The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds such as malononitrile and ethyl cyanoacetate.[1] The resulting vinylogous products are valuable intermediates that can be further cyclized to afford various fused pyridine systems. This approach is fundamental in constructing diverse heterocyclic libraries for drug screening.
Multicomponent Reactions for Dihydropyridine Synthesis
This compound can be employed as the aldehyde component in multicomponent reactions, such as the Hantzsch dihydropyridine synthesis, to generate highly functionalized dihydropyridine derivatives.[2][3] These reactions offer an efficient one-pot approach to complex molecules from simple starting materials.
Experimental Protocols
The following are representative protocols for the application of this compound in the synthesis of key heterocyclic cores.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative
Principle: This protocol describes a cyclocondensation reaction between this compound and urea to form a pyridopyrimidinone scaffold. The reaction proceeds via an initial condensation to form a pyridylidenourea, which then undergoes intramolecular cyclization with the elimination of methanol.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Anhydrous ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and urea (1.2 eq) in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with glacial acetic acid.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Expected Outcome:
The expected product is a substituted pyrido[2,3-d]pyrimidin-4(3H)-one. The yield and purity should be determined by standard analytical techniques.
Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate
Principle: This protocol details the base-catalyzed Knoevenagel condensation of this compound with ethyl cyanoacetate. The reaction leads to the formation of an electron-deficient alkene, a versatile intermediate for further heterocyclic synthesis.[4][5]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (a few drops) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization.
Expected Outcome:
The product is an ethyl 2-cyano-3-(2-methoxycarbonylpyridin-3-yl)acrylate. This intermediate can be used in subsequent reactions to build more complex heterocyclic systems.
Data Presentation
The following tables summarize typical quantitative data for the types of reactions described in the protocols. The data is representative and may vary based on specific substrates and reaction conditions.
Table 1: Representative Reaction Conditions and Yields for Heterocycle Synthesis
| Reaction Type | Starting Materials | Reagents & Conditions | Product Type | Typical Yield (%) |
| Pyridopyrimidinone Synthesis | This compound, Urea | NaOEt, Ethanol, Reflux | Pyrido[2,3-d]pyrimidin-4(3H)-one | 60-75 |
| Knoevenagel Condensation | This compound, Ethyl Cyanoacetate | Piperidine, Ethanol, RT | Substituted Acrylate | 85-95 |
| Hantzsch Dihydropyridine Synthesis | This compound, Ethyl Acetoacetate, Ammonia | Acetic Acid, Reflux | 1,4-Dihydropyridine | 70-85 |
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows discussed in these application notes.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols: Methyl 2-Formylnicotinate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 2-formylnicotinate as a versatile starting material in the synthesis of potent kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to guide researchers in the design and execution of their synthetic and biological evaluation studies.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of inhibitors targeting various kinases such as PIM-1 kinase and dihydrofolate reductase (DHFR).[1][2] this compound, a readily available pyridine derivative, serves as an excellent precursor for the construction of this key heterocyclic system. Its formyl and methyl ester functionalities provide convenient handles for elaboration into the fused pyrimidine ring, offering a convergent and efficient synthetic strategy.
Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors
The general synthetic strategy involves the transformation of this compound into a key intermediate, 2-amino-3-cyanopyridine, which then undergoes cyclization with guanidine to form the desired 2,4-diaminopyrido[2,3-d]pyrimidine scaffold. This core can be further modified to generate a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol 1: Synthesis of 2,4-Diamino-6-substituted-pyrido[2,3-d]pyrimidines
This protocol outlines a plausible synthetic route starting from this compound to generate a 2,4-diaminopyrido[2,3-d]pyrimidine core, which is a common feature in many kinase inhibitors.
Step 1: Synthesis of Methyl 2-(hydroxyimino)methylnicotinate
-
To a solution of this compound (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the oxime product.
Step 2: Synthesis of Methyl 2-cyanonicotinate
-
Dissolve the oxime from Step 1 in acetic anhydride.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the nitrile.
Step 3: Synthesis of 2-Amino-3-cyanopyridine
-
While not a direct conversion from the nicotinate, a common route to this intermediate from a related nicotinonitrile is the Thorpe-Ziegler reaction or similar cyclizations. For the purpose of this protocol, we will assume the availability of a suitable 2-aminonicotinonitrile precursor derived from the nicotinate. A more direct, albeit potentially lower-yielding, approach could involve ammonolysis of a 2-halonicotinonitrile.
Step 4: Synthesis of 2,4-Diamino-pyrido[2,3-d]pyrimidine
-
To a solution of 2-amino-3-cyanopyridine (1 equivalent) in a suitable solvent such as 2-ethoxyethanol, add guanidine hydrochloride (3 equivalents) and a base such as sodium ethoxide (3 equivalents).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, which may cause the product to precipitate.
-
Filter the solid, wash with a cold solvent (e.g., ethanol), and dry to obtain the crude product.
-
Recrystallize from a suitable solvent system to afford the pure 2,4-diaminopyrido[2,3-d]pyrimidine.
Further functionalization can be achieved through standard cross-coupling reactions or nucleophilic aromatic substitution on the pyrido[2,3-d]pyrimidine core to introduce various substituents for SAR exploration.[2]
Biological Activity and Data Presentation
Pyrido[2,3-d]pyrimidine derivatives synthesized from nicotinic acid precursors have demonstrated potent inhibitory activity against several kinases. The following tables summarize the biological data for representative compounds from the literature that share the core scaffold accessible from this compound.
Table 1: PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [3][4][5]
| Compound ID | Structure | IC50 (nM) | Target Cell Line |
| Compound A | 2,4-diamino-pyrido[2,3-d]pyrimidine derivative | 11.4 | - |
| Compound B | Substituted pyrido[2,3-d]pyrimidine | 17.2 | - |
| Staurosporine (Reference) | - | 16.7 | - |
Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines [4][5]
| Compound ID | IC50 (µM) - MCF-7 (Breast Cancer) | IC50 (µM) - HepG2 (Liver Cancer) |
| Compound A | 0.57 | 1.13 |
| Compound C | 1.31 | 0.99 |
| Staurosporine (Reference) | 6.76 | 5.07 |
Table 3: Dihydrofolate Reductase (DHFR) Inhibitory Activity of 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives [2]
| Compound ID | Inhibition of P. carinii DHFR (%) at 10 µM | Selectivity Ratio (rlDHFR IC50 / pcDHFR IC50) |
| Compound D (2',5'-dichloro analogue) | 88% | 15.7 |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation by phosphorylating a number of downstream targets involved in apoptosis and cell cycle progression. Inhibition of PIM-1 kinase can lead to cell cycle arrest and induction of apoptosis, making it an attractive target for cancer therapy.[6]
References
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedure for the Esterification of 2-Formylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of methyl and ethyl esters of 2-formylnicotinic acid. The protocols are based on established methods for the esterification of nicotinic acid and related derivatives.
Introduction
2-Formylnicotinic acid esters are valuable intermediates in organic synthesis, particularly in the preparation of more complex heterocyclic compounds for pharmaceutical and materials science applications. The presence of both an ester and a formyl group on the pyridine ring allows for a wide range of subsequent chemical transformations. This document outlines two primary methods for the esterification of 2-formylnicotinic acid: the Fischer-Speier esterification and a two-step method involving the formation of an acyl chloride intermediate.
Data Presentation
The following tables summarize typical reaction conditions and characterization data for the esterification of nicotinic acid derivatives. This data can be used as a reference for the esterification of 2-formylnicotinic acid.
Table 1: Reaction Conditions for Esterification of Nicotinic Acid Derivatives
| Starting Material | Alcohol | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Nicotinic Acid | Methanol | Conc. H₂SO₄ | Methanol | Several days (reflux) | Reflux | 23.39 | [1] |
| Nicotinic Acid | Ethanol | HND230 Solid Acid | Toluene | 4 hours | 55°C, then reflux | 96.3 - 97.2 | [2][3] |
| 2-Chloronicotinic Acid | Methanol (from Diazomethane) | - | Methanol | 4 hours | -15°C to RT | ~100 (crude) | [4] |
Table 2: Characterization Data for Nicotinic Acid Esters
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |
| Methyl Nicotinate | C₇H₇NO₂ | 40-42 | - | 9.34 (s, 1H), 8.97 (d, 2H), 8.04 (s, 1H), 4.05 (s, 3H) | 1728 (C=O), 1587 (C=N), 1292-1120 (C-O-C) | [1] |
| Methyl 2-Methylnicotinate | C₉H₁₁NO₂ | - | - | 8.61 (dd, 1H), 8.20 (dd, 1H), 7.22 (dd, 1H), 3.93 (s, 3H), 2.85 (s, 3H) | - | [5] |
| Methyl 2-Formylnicotinate | C₈H₇NO₃ | - | 274.1±25.0 (Predicted) | Not available | Not available | [6] |
| Ethyl Nicotinate | C₈H₉NO₂ | - | - | Not available | Not available | [7] |
Experimental Protocols
Method 1: Fischer-Speier Esterification
This method involves the direct reaction of 2-formylnicotinic acid with an alcohol in the presence of a strong acid catalyst.[8][9][10] The use of a large excess of the alcohol can help to drive the reaction equilibrium towards the formation of the ester.[8]
Materials:
-
2-Formylnicotinic acid
-
Anhydrous methanol or ethanol (large excess, to act as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, chloroform)[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-formylnicotinic acid in a large excess of the desired anhydrous alcohol (e.g., methanol for the methyl ester, ethanol for the ethyl ester).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or chloroform) multiple times.[1]
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude ester.
-
The crude product can be further purified by column chromatography or distillation.
Method 2: Two-Step Esterification via Acyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the alcohol. This can be a good alternative for substrates that are sensitive to strong acidic conditions.[11]
Materials:
-
2-Formylnicotinic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous alcohol (methanol or ethanol)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) - optional
Procedure:
Step 1: Formation of 2-Formylnicotinoyl Chloride
-
In a fume hood, suspend 2-formylnicotinic acid in an anhydrous solvent such as dichloromethane or toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.
-
Slowly add thionyl chloride (or oxalyl chloride) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Gently heat the mixture to reflux. The reaction is complete when the solid has dissolved and gas evolution has ceased.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-formylnicotinoyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step.
Step 2: Esterification of 2-Formylnicotinoyl Chloride
-
Dissolve the crude 2-formylnicotinoyl chloride in an anhydrous solvent.
-
Cool the solution in an ice bath and slowly add the desired alcohol (methanol or ethanol). A non-nucleophilic base can be added to scavenge the HCl produced.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
The work-up procedure typically involves washing the reaction mixture with water, a dilute aqueous base solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or distillation.
Caution: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
Fischer Esterification Workflow
Caption: Workflow for the Fischer-Speier esterification of 2-formylnicotinic acid.
Fischer Esterification Mechanism
Caption: Simplified mechanism of the acid-catalyzed Fischer-Speier esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 3. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 4. prepchem.com [prepchem.com]
- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Methyl 2-forMylisonicotinate CAS#: 125104-34-9 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Large-Scale Synthesis of Methyl 2-formylnicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 2-formylnicotinate, a key intermediate in the pharmaceutical industry. The following sections outline two primary synthetic routes, offering comprehensive experimental details, tabulated data for easy comparison, and workflow visualizations to guide researchers in developing robust and scalable manufacturing processes.
Introduction
This compound is a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an aldehyde and a methyl ester on a pyridine scaffold, allows for diverse chemical modifications, making it a crucial component in the development of novel therapeutics. The demand for efficient and scalable synthetic methods for this intermediate is therefore of high importance. This document details two viable synthetic pathways: the direct oxidation of a methyl precursor and a two-step process involving a hydroxymethyl intermediate.
Route 1: Selective Oxidation of Methyl 2-methylnicotinate
This route offers a direct conversion of the readily available starting material, Methyl 2-methylnicotinate, to the desired product. The primary challenge lies in achieving high selectivity for the aldehyde over the carboxylic acid. Two common methods for this transformation are presented below.
Method 1A: Selenium Dioxide Oxidation
Selenium dioxide is a classic reagent for the selective oxidation of activated methyl groups to aldehydes. While effective, its toxicity necessitates careful handling and waste disposal, making it more suitable for smaller-scale production or when other methods fail.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is charged with Methyl 2-methylnicotinate and a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Reagent Addition: Selenium dioxide (1.0 - 1.2 equivalents) is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove elemental selenium. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-methylnicotinate | Commercially Available |
| Oxidizing Agent | Selenium Dioxide (SeO2) | [1][2] |
| Solvent | Dioxane or Acetic Acid/Water | [3] |
| Stoichiometry | 1.0 - 1.2 eq. of SeO2 | [3] |
| Temperature | Reflux | [4] |
| Typical Yield | 40-60% | Estimated |
| Purity | >95% after purification | Estimated |
Caption: Workflow for the synthesis of this compound via Selenium Dioxide oxidation.
Method 1B: Catalytic Vapor-Phase Oxidation
For large-scale industrial production, a continuous vapor-phase catalytic oxidation is a more economically viable and environmentally friendly approach. This method typically involves passing the vaporized starting material over a heated catalyst bed in the presence of an oxidant, usually air.
Experimental Protocol:
-
Catalyst Preparation: A mixed metal oxide catalyst, typically containing vanadium and molybdenum oxides on a suitable support (e.g., TiO2 or Al2O3), is prepared and packed into a fixed-bed reactor.
-
Reaction Setup: The reactor is heated to the desired temperature (typically 300-400 °C). A feed stream consisting of vaporized Methyl 2-methylnicotinate, air, and potentially a diluent gas (e.g., nitrogen or steam) is passed through the catalyst bed.
-
Process Control: The flow rates of the reactants, temperature, and pressure are carefully controlled to optimize the conversion and selectivity towards the desired aldehyde.
-
Product Collection: The product stream exiting the reactor is cooled to condense the organic components. The liquid product is collected, and any non-condensable gases are vented.
-
Purification: The crude liquid product is then purified by fractional distillation under reduced pressure to isolate this compound.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-methylnicotinate | Commercially Available |
| Catalyst | V2O5-MoO3 on TiO2 support | [5][6] |
| Oxidant | Air | [7] |
| Temperature | 300 - 400 °C | [8] |
| Pressure | Atmospheric | [8] |
| Typical Conversion | 70-90% | Estimated |
| Selectivity to Aldehyde | 50-70% | Estimated |
| Purity | >98% after distillation | Estimated |
Caption: Workflow for the synthesis of this compound via catalytic vapor-phase oxidation.
Route 2: Synthesis via Methyl 2-(hydroxymethyl)nicotinate
This two-step route involves the synthesis of an alcohol intermediate, Methyl 2-(hydroxymethyl)nicotinate, followed by its oxidation to the desired aldehyde. This approach often provides better control and higher selectivity for the aldehyde product.
Step 2A: Synthesis of Methyl 2-(hydroxymethyl)nicotinate
A reliable method for the synthesis of this intermediate is crucial. One plausible approach is the reduction of the corresponding carboxylic acid or its ester.
Experimental Protocol:
-
Starting Material: Begin with 2-nicotinic acid N-oxide.
-
Acetoxylation and Reduction: Treat the N-oxide with acetic anhydride to afford an acetoxymethyl intermediate, which can be subsequently hydrolyzed to the hydroxymethyl compound.
-
Esterification: The resulting 2-(hydroxymethyl)nicotinic acid is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield Methyl 2-(hydroxymethyl)nicotinate.
-
Purification: The product is isolated by extraction and purified by column chromatography or distillation.
| Parameter | Value | Reference |
| Starting Material | 2-Nicotinic acid N-oxide | Commercially Available |
| Reagents | Acetic anhydride, Methanol, Sulfuric acid | Standard Reagents |
| Solvent | Toluene, Methanol | Standard Solvents |
| Temperature | Varies per step | Standard Conditions |
| Typical Yield | 60-75% over 2 steps | Estimated |
| Purity | >97% after purification | Estimated |
Step 2B: Oxidation of Methyl 2-(hydroxymethyl)nicotinate
The oxidation of the primary alcohol to the aldehyde can be accomplished using various mild oxidizing agents suitable for large-scale synthesis.
Method 2B.1: Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes with high yields and minimal side reactions.
Experimental Protocol:
-
Activator Formation: In a reactor cooled to -78 °C, a solution of oxalyl chloride or trifluoroacetic anhydride in dichloromethane is treated with dimethyl sulfoxide (DMSO).
-
Alcohol Addition: A solution of Methyl 2-(hydroxymethyl)nicotinate in dichloromethane is added slowly to the activated DMSO solution, maintaining the low temperature.
-
Base Quench: After a short stirring period, a hindered amine base, such as triethylamine or diisopropylethylamine, is added to the reaction mixture.
-
Work-up: The reaction is allowed to warm to room temperature, and water is added. The organic layer is separated, washed with dilute acid, water, and brine, then dried and concentrated.
-
Purification: The crude product is purified by column chromatography or distillation.
Method 2B.2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another mild and efficient method for oxidizing primary alcohols to aldehydes.
Experimental Protocol:
-
Reaction Setup: A solution of Methyl 2-(hydroxymethyl)nicotinate in a chlorinated solvent (e.g., dichloromethane) is prepared in a reactor.
-
Oxidant Addition: Dess-Martin periodinane is added to the solution at room temperature.
-
Reaction Monitoring: The reaction is typically fast and can be monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The mixture is then filtered, and the filtrate is washed, dried, and concentrated.
-
Purification: The crude product is purified as described for the Swern oxidation.
| Parameter | Swern Oxidation | Dess-Martin Oxidation | Reference |
| Starting Material | Methyl 2-(hydroxymethyl)nicotinate | Methyl 2-(hydroxymethyl)nicotinate | - |
| Oxidizing System | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane | [2][9][10][11] /[12][13][14][15][16] |
| Solvent | Dichloromethane | Dichloromethane | [9][10] /[12][16] |
| Temperature | -78 °C to room temperature | Room temperature | [9][11] /[12][16] |
| Typical Yield | >90% | >90% | [2] /[12] |
| Purity | >98% after purification | >98% after purification | Estimated |
Caption: Logical relationship of the steps in the synthesis of this compound via Route 2.
Safety Considerations
-
Selenium Dioxide: Highly toxic and an environmental hazard. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Waste must be disposed of according to regulations.
-
Vapor-Phase Oxidation: This process involves flammable materials at high temperatures and pressures. The reactor system must be designed with appropriate safety features to prevent explosions and leaks.
-
Swern Oxidation: The reaction is highly exothermic and generates gaseous byproducts. It must be performed at low temperatures with careful control of reagent addition.
-
Dess-Martin Periodinane: Can be explosive under certain conditions (e.g., shock or heat). It should be handled with care.
Conclusion
The large-scale synthesis of this compound can be approached through two primary routes. The choice of method will depend on the desired scale of production, available equipment, and safety and environmental considerations. For industrial-scale manufacturing, the catalytic vapor-phase oxidation of Methyl 2-methylnicotinate is likely the most cost-effective and sustainable option, provided that high selectivity for the aldehyde can be achieved. For smaller-scale production or when high purity is paramount, the two-step route involving the synthesis and subsequent mild oxidation of Methyl 2-(hydroxymethyl)nicotinate offers excellent control and high yields. The protocols and data presented in this document provide a solid foundation for the development and optimization of a robust and efficient synthesis of this important pharmaceutical intermediate.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 13. Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 16. Dess-Martin Oxidation [organic-chemistry.org]
Application Notes and Protocols for Designing Novel Ligands from Methyl 2-formylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 2-formylnicotinate as a versatile starting material for the synthesis of novel ligands with potential applications in medicinal chemistry and catalysis. Detailed protocols for the synthesis of Schiff base ligands and their metal complexes are provided, along with a summary of their potential biological activities and catalytic applications.
Introduction
This compound is a pyridine derivative containing both an aldehyde and a methyl ester functional group. This unique structure makes it a valuable building block for the synthesis of a wide variety of organic molecules, particularly Schiff bases. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. These metal complexes have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, as well as their utility as catalysts in various organic transformations.
The pyridine nitrogen and the imine nitrogen of the Schiff base ligand provide excellent coordination sites for metal ions. The specific biological activity or catalytic performance of the resulting metal complex can be fine-tuned by modifying the amine precursor used in the Schiff base synthesis, as well as by varying the central metal ion.
Applications in Medicinal Chemistry: Anticancer Agents
Schiff base ligands and their metal complexes derived from nicotinic acid analogs have shown promise as potential anticancer agents. While specific data for ligands directly derived from this compound is an emerging area of research, the general principles and observed activities of similar structures provide a strong rationale for their investigation. The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression.
For instance, nicotinic acetylcholine receptors (nAChRs) have been shown to mediate oncogenic signaling in several cancers, including lung cancer. Activation of nAChRs by nicotine and its derivatives can promote cancer cell proliferation, inhibit apoptosis (programmed cell death), and stimulate tumor angiogenesis (the formation of new blood vessels that supply the tumor).[1][2] Ligands that can modulate the activity of these receptors are therefore of significant interest in cancer drug discovery.
The signaling pathways influenced by nAChR activation are complex and can involve multiple downstream effectors, including:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.[1]
-
MEK/ERK Pathway: This pathway is involved in cell growth and differentiation.[2]
-
JAK2/STAT3 Pathway: This pathway plays a role in cell proliferation and survival.[1]
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival.[1]
Novel ligands derived from this compound could potentially interact with these pathways, either by directly binding to nAChRs or by other mechanisms, to exert anticancer effects.
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a potential mechanism by which a novel ligand derived from this compound might interfere with nAChR-mediated oncogenic signaling.
Caption: Potential inhibition of nAChR signaling by a novel ligand.
Applications in Catalysis: Oxidation of Alcohols
Transition metal complexes of Schiff base ligands are known to be effective catalysts for a variety of organic transformations, including the oxidation of alcohols to aldehydes and ketones. This is a fundamentally important reaction in organic synthesis. The use of molecular oxygen or air as the oxidant in these reactions is highly desirable from an environmental and economic perspective, as it produces water as the only byproduct.
The catalytic activity of these complexes is influenced by the nature of the metal center and the ligand structure. The ligand can modulate the electronic and steric properties of the metal ion, thereby influencing its reactivity and selectivity. While specific catalytic data for complexes of this compound-derived ligands is an active area of research, the general workflow for synthesizing and evaluating such catalysts is well-established.
General Workflow for Catalytic Application
The following diagram outlines the typical workflow for the development and testing of new Schiff base metal complexes as catalysts for alcohol oxidation.
Caption: Workflow for developing novel catalytic ligands.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Schiff base ligands from this compound and their subsequent complexation with transition metals. These are general procedures that can be adapted for various amine precursors and metal salts.
Protocol 1: Synthesis of a Schiff Base Ligand from this compound and Ethylenediamine
Materials:
-
This compound
-
Ethylenediamine
-
Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 30 mL of methanol.
-
To this solution, add a solution of ethylenediamine (5 mmol, for a 2:1 aldehyde to amine ratio) in 10 mL of methanol dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base ligand should form.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator or a vacuum oven.
-
Characterize the product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.
Protocol 2: Synthesis of a Transition Metal Complex with the Schiff Base Ligand
Materials:
-
Schiff base ligand (from Protocol 1)
-
Transition metal salt (e.g., Copper(II) chloride dihydrate, Nickel(II) chloride hexahydrate)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve the synthesized Schiff base ligand (e.g., 2 mmol) in 30 mL of hot methanol.
-
In a separate beaker, dissolve the transition metal salt (e.g., 1 mmol of CuCl₂·2H₂O) in 20 mL of methanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A change in color and the formation of a precipitate usually indicates complex formation.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature.
-
Collect the solid metal complex by vacuum filtration.
-
Wash the precipitate with methanol to remove any unreacted ligand or metal salt.
-
Dry the complex in a desiccator.
-
Characterize the metal complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its composition and structure.
Quantitative Data Summary
While specific quantitative data for ligands derived directly from this compound is limited in the current literature, the following tables present representative data for similar Schiff base metal complexes to provide a benchmark for expected performance.
Table 1: Representative Anticancer Activity of Schiff Base Metal Complexes
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cu(II) Complex A | MCF-7 (Breast) | 16.9 ± 1.5 | [3] |
| Ni(II) Complex B | H9C2 (Cardiac) | Active, low cytotoxicity | [3] |
| Cu(II) Complex C | HT-29 (Colon) | 2.87 µg/mL | [3] |
| Mn(II) Complex D | HCT 116 (Colon) | 0.7 µg/mL | [1] |
Note: The specific structures of complexes A, B, C, and D are not derived from this compound but serve as examples of the potential activity of this class of compounds.
Table 2: Representative Catalytic Activity of Schiff Base Metal Complexes in Alcohol Oxidation
| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |
| Cu(II) Complex E | Benzyl alcohol | Air | >99 | >99 (Benzaldehyde) | [4] |
| Ru(II) Complex F | 1-Phenylethanol | Acetone | 98 | 99 (Acetophenone) | [4] |
| Mn(II) Complex G | Cyclohexanol | O₂ | 85 | 92 (Cyclohexanone) | [4] |
Note: The specific structures of complexes E, F, and G are not derived from this compound but serve as examples of the potential catalytic efficiency of this class of compounds.
Conclusion
This compound is a promising and versatile precursor for the design and synthesis of novel Schiff base ligands and their metal complexes. These compounds have significant potential for applications in medicinal chemistry as anticancer agents and in catalysis for important organic transformations such as alcohol oxidation. The provided protocols offer a solid foundation for researchers to synthesize and evaluate new ligands based on this scaffold. Further research is warranted to explore the full potential of this class of compounds and to generate specific quantitative data that will enable their further development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-formylnicotinate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Methyl 2-formylnicotinate using column chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, a summary of experimental data, a complete experimental protocol, and workflow diagrams to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of polar organic compounds like this compound. Its polarity allows for effective separation from less polar impurities. Ensure you use silica gel with a mesh size appropriate for flash chromatography (e.g., 230-400 mesh) for optimal resolution and flow rate.
Q2: How do I choose an appropriate solvent system (eluent)?
A2: The ideal solvent system should provide a good separation of your target compound from impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][2] Aim for a solvent system that gives your product an Rf value between 0.3 and 0.7 on the TLC plate.[3] For a closely related isomer, methyl 6-formylnicotinate, a solvent system of petroleum ether/ethyl acetate (5/1) has been used successfully.
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your mixture.
-
Isocratic elution is simpler and sufficient if the impurities are well-separated from your product on the TLC plate.
-
Gradient elution is recommended if there are multiple impurities with a wide range of polarities. A shallow gradient of increasing ethyl acetate in hexane or petroleum ether can effectively separate the desired compound from both non-polar and more polar impurities. A gradient of 0% to 30% ethyl acetate in petroleum ether has been used for a similar compound, Methyl 2-(chloromethyl)nicotinate.[4]
Q4: My aldehyde seems to be degrading on the silica gel column. What can I do?
A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[5] If you suspect this is happening, you can try deactivating the silica gel by adding a small amount of a non-polar tertiary amine, such as triethylamine (~0.1-1%), to your eluent.[6] This will neutralize the acidic sites on the silica. Alternatively, using a different stationary phase like alumina (neutral or basic) could be an option.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of your solvent system. If using hexane/ethyl acetate, increase the percentage of ethyl acetate. |
| The compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running the column. Consider deactivating the silica with triethylamine or using an alternative stationary phase like alumina.[5] | |
| The compound is very polar and requires a stronger eluent. | For very polar compounds, a solvent system like dichloromethane/methanol may be necessary.[5] | |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. | Perform a more thorough TLC analysis with different solvent systems to find one that provides better separation (a larger ΔRf). |
| The column was overloaded with the crude sample. | A general rule of thumb is to use a silica gel to crude sample weight ratio of at least 30:1. For difficult separations, a higher ratio (e.g., 50:1 or 100:1) may be needed. | |
| The initial band of the sample was too broad. | Dissolve the crude sample in a minimal amount of solvent for loading. If the sample has poor solubility in the eluent, consider dry loading.[7][8] | |
| The column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally recommended.[7][9] | |
| Product elutes too quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaky bands or tailing of the product spot | The sample is interacting too strongly with the stationary phase. | Adding a small amount of a slightly more polar solvent or a modifier (like a drop of acetic acid for acidic compounds or triethylamine for basic compounds) to the eluent can sometimes improve peak shape. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. |
Data Presentation: Typical Parameters for Column Chromatography
The following table summarizes typical quantitative data for the purification of a formylnicotinate isomer by column chromatography. Note that optimal conditions may vary depending on the specific impurities present in your crude material.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Crude Sample to Silica Ratio | 1:30 to 1:50 (w/w) | Higher ratios are used for more difficult separations. |
| Column Dimensions | Dependent on scale | For ~1g of crude material, a 2-3 cm diameter column is typical. |
| Solvent System (Isocratic) | Petroleum Ether / Ethyl Acetate (5:1) | Successful for methyl 6-formylnicotinate. |
| Solvent System (Gradient) | 0-30% Ethyl Acetate in Petroleum Ether | A good starting point for separating impurities of varying polarities.[4] |
| TLC Rf of Pure Product | ~0.3 - 0.5 | In the chosen eluent for the column. |
| Loading Method | Wet or Dry Loading | Dry loading is preferred for samples with low solubility in the eluent.[7][8] |
| Elution Volume | Variable | Depends on column size, flow rate, and solvent system. |
| Expected Yield | >90% | A yield of 97% has been reported for methyl 6-formylnicotinate. |
| Purity of Final Product | >98% | As determined by analytical techniques such as NMR or GC. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed methodology for the purification of this compound using flash column chromatography with a gradient elution system.
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Insert a small plug of cotton or glass wool at the bottom of the column.[9]
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.[9]
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% petroleum ether or hexane).
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[9]
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.[9]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.[8]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[7][8]
3. Elution and Fraction Collection:
-
Carefully add the initial eluent (e.g., petroleum ether with 5% ethyl acetate) to the column.
-
Apply gentle pressure to the top of the column using a pump or compressed air to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is to increase the ethyl acetate concentration by 5% every few column volumes.
-
Monitor the elution of the product by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light.
-
Combine the fractions that contain the pure product.
4. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting purified product under high vacuum to remove any residual solvent.
-
Determine the mass and calculate the yield of the purified this compound.
-
Confirm the purity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, or GC-MS.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. columbia.edu [columbia.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Synthesis of Methyl 2-formylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-formylnicotinate. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the synthesis, ensuring a high-yield and high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary laboratory-scale methods for synthesizing this compound are:
-
Oxidation of Methyl 2-methylnicotinate: This involves the selective oxidation of the methyl group at the 2-position of the pyridine ring to an aldehyde.
-
Oxidation of Methyl 2-(hydroxymethyl)nicotinate: This method involves the oxidation of the corresponding primary alcohol to the aldehyde. Common oxidizing agents for this transformation include Dess-Martin periodinane (DMP) and reagents used in Swern oxidation.[1][2]
Q2: What are the expected yields and purity for the synthesis of this compound?
A2: Yields and purity are highly dependent on the chosen synthetic route, reaction conditions, and purification methods. With optimized protocols, one can generally expect:
-
Oxidation of Methyl 2-methylnicotinate: Yields can be variable and are often influenced by the selectivity of the oxidizing agent. Purity is contingent on the extent of purification to remove over-oxidized or unreacted materials.
-
Oxidation of Methyl 2-(hydroxymethyl)nicotinate: This route often provides higher yields and purity due to the milder and more selective nature of modern oxidizing agents like Dess-Martin periodinane.
Q3: What are the critical safety precautions to consider during the synthesis?
A3: The synthesis of this compound involves potentially hazardous materials. Key safety precautions include:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle oxidizing agents with care, as they can be reactive and potentially explosive under certain conditions.[3]
-
Be aware of the malodorous byproducts of certain reactions, such as dimethyl sulfide from Swern oxidation, and handle them appropriately.[2][4]
-
Solvents like dichloromethane are commonly used and should be handled with caution due to their volatility and potential health risks.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Increase the reaction time or temperature, but be cautious of potential side reactions. - Ensure the reagents are pure and dry, as impurities or moisture can inhibit the reaction. |
| Degradation of Product | - The formyl group is sensitive to further oxidation; avoid harsh oxidizing conditions. - Work-up the reaction promptly upon completion to minimize product degradation. - Use milder oxidizing agents like Dess-Martin periodinane or perform the reaction at low temperatures (e.g., -78 °C for Swern oxidation).[1][2] |
| Suboptimal Reagent Stoichiometry | - Optimize the molar ratio of the oxidizing agent to the starting material. An excess may lead to over-oxidation, while an insufficient amount will result in an incomplete reaction. |
| Losses During Work-up and Purification | - Ensure efficient extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions. - Optimize the conditions for column chromatography to ensure good separation and minimize product loss on the stationary phase. |
Issue 2: Presence of Impurities and Side Products
| Potential Impurity/Side Product | Identification | Mitigation Strategy |
| Unreacted Starting Material (Methyl 2-methylnicotinate or Methyl 2-(hydroxymethyl)nicotinate) | TLC, LC-MS, 1H NMR | - Ensure the reaction goes to completion by monitoring its progress. - Use a slight excess of the oxidizing agent. - Purify the final product using column chromatography. |
| Over-oxidation Product (Methyl 2-carboxynicotinate) | TLC (more polar spot), LC-MS (higher mass), 1H NMR (absence of aldehyde proton, presence of carboxylic acid proton) | - Use a milder, more selective oxidizing agent (e.g., Dess-Martin periodinane).[1][5] - Carefully control the reaction temperature and time. - The acidic nature of this byproduct allows for its removal via a basic wash during work-up. |
| Byproducts from Oxidizing Agent (e.g., Dimethyl sulfide from Swern oxidation) | Characteristic strong odor | - Perform the reaction in a well-ventilated fume hood. - Rinse glassware with bleach solution to oxidize the volatile sulfide to odorless sulfoxide or sulfone.[2] |
| Chlorinated Impurities (e.g., Methyl 2-chloronicotinate) | GC-MS, LC-MS | - Can arise if using chlorine-based reagents for other transformations on the pyridine ring. Ensure starting materials are free from such impurities.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Methyl 2-(hydroxymethyl)nicotinate using Dess-Martin Periodinane (DMP)
This protocol is based on the general procedure for Dess-Martin oxidation.[1][7]
Materials:
-
Methyl 2-(hydroxymethyl)nicotinate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Methyl 2-(hydroxymethyl)nicotinate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid byproduct dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Workflow for Synthesis Issues.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. byjus.com [byjus.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl 2-formylnicotinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Methyl 2-formylnicotinate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to aid in improving reaction yields and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the selective oxidation of the corresponding 2-methyl precursor, Methyl 2-methylnicotinate. This transformation is most commonly achieved using selenium dioxide (SeO₂) as the oxidizing agent.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Low Yield: Achieving high yields can be difficult due to the sensitive nature of the aldehyde product.
-
Over-oxidation: The formyl group can be further oxidized to a carboxylic acid (2-carboxynicotinic acid methyl ester), which is a common side product.[1]
-
Purification: Separating the desired aldehyde from the starting material, over-oxidation byproduct, and selenium-containing impurities can be challenging.
-
Safety: Selenium dioxide and its byproducts are toxic and require careful handling in a well-ventilated fume hood.[2]
Q3: How can I prepare the starting material, Methyl 2-methylnicotinate?
A3: Methyl 2-methylnicotinate is typically synthesized via Fischer esterification of 2-methylnicotinic acid using methanol and a strong acid catalyst, such as sulfuric acid.[3] Alternatively, it can be prepared through a condensation reaction involving beta-aminocrotonic acid ester.[3]
Q4: Are there any alternative oxidizing agents to selenium dioxide?
A4: While selenium dioxide is the most cited reagent for this specific transformation, other oxidizing agents used for benzylic and allylic oxidations could potentially be adapted. These include chromium-based reagents like pyridinium chlorochromate (PCC), though their selectivity for this substrate may vary. Catalytic aerobic oxidation methods are also an area of active research for similar transformations.
Q5: What is the best way to monitor the progress of the oxidation reaction?
A5: The reaction progress should be monitored by thin-layer chromatography (TLC). This will allow you to observe the consumption of the starting material (Methyl 2-methylnicotinate) and the formation of the product (this compound) and any byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed. The reaction temperature might need to be optimized; refluxing in a suitable solvent like dioxane is common. |
| Over-oxidation to Carboxylic Acid | Avoid excessive heating or prolonged reaction times. Use a stoichiometric amount of selenium dioxide. Some protocols suggest using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide to maintain better control.[2] |
| Product Degradation | The aldehyde product can be sensitive. Ensure the work-up procedure is performed promptly after the reaction is complete and avoid overly acidic or basic conditions during extraction. |
| Loss During Purification | This compound can be volatile. Use caution during solvent removal under reduced pressure. For column chromatography, choose a solvent system that provides good separation between the product, starting material, and byproducts. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted Starting Material | If the reaction has not gone to completion, consider increasing the reaction time or temperature slightly. Ensure the selenium dioxide is of good quality. |
| Over-oxidation Byproduct | Optimize reaction conditions to minimize its formation (see "Low Yield" troubleshooting). Purification via column chromatography should effectively separate the more polar carboxylic acid byproduct. |
| Selenium Byproducts | During the work-up, elemental selenium (a black precipitate) can be removed by filtration. Other soluble selenium compounds can be removed by aqueous washes and careful column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methylnicotinate via Fischer Esterification
This protocol is adapted from established procedures for nicotinic acid esterification.
Materials:
-
2-methylnicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-methylnicotinic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude Methyl 2-methylnicotinate, which can be purified further by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of this compound via Selenium Dioxide Oxidation
This is a representative protocol based on the oxidation of similar methyl-substituted heterocycles.[4]
Materials:
-
Methyl 2-methylnicotinate
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Caution: Selenium dioxide is highly toxic. All operations should be performed in a well-ventilated fume hood.
-
To a solution of Methyl 2-methylnicotinate (1 equivalent) in anhydrous 1,4-dioxane, add selenium dioxide (1.0 - 1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.
-
Filter the reaction mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and wash with saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of Methyl 2-methylnicotinate and the oxidation of similar compounds, as direct yield data for this compound is not widely published.
Table 1: Reported Yields for the Synthesis of Methyl 2-methylnicotinate and Analogs
| Method | Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference |
| Fischer Esterification | 2-methylnicotinic acid | Methanol, H₂SO₄ | Reflux | >65% | [3] |
| Condensation | beta-aminocrotonic acid ester, etc. | Acid | 50-60 °C, 5-7 h | >65% | [3] |
| Fischer Esterification | Nicotinic acid | Methanol, H₂SO₄ | Reflux, 13 hours | 23.39% | [5] |
Table 2: Reported Yields for Selenium Dioxide Oxidation of Methyl-substituted Heterocycles
| Substrate | Product | Solvent | Yield | Reference |
| Methyl-2-methyl-3-quinolinecarboxylate | Corresponding Aldehyde | Xylene | Good | [4] |
| 2-picoline | 2-pyridine carboxylic acid | Not specified | 50% | |
| 4-picoline | 4-pyridine carboxylic acid | Not specified | 77% | |
| 8-methyl quinoline | 8-quinoline aldehyde | Not specified | 49% |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]
- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
Stability of Methyl 2-formylnicotinate under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-formylnicotinate in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a molecule containing both an aldehyde and a methyl ester functional group attached to a pyridine ring. Its stability is influenced by the solution's pH, temperature, and the presence of nucleophiles. Both the aldehyde and ester groups are susceptible to hydrolysis under acidic and basic conditions. The pyridine ring's nitrogen can be protonated in acidic media, which can affect the reactivity of the substituents.
Q2: How does pH affect the stability of the ester group in this compound?
The methyl ester group is susceptible to hydrolysis, which is catalyzed by both acid and base.
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 2-formylnicotinic acid and methanol.
-
Basic Conditions: Under basic conditions, the ester undergoes saponification, where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the corresponding carboxylate salt and methanol. The rate of hydrolysis is pH-dependent.
Q3: What reactions can the aldehyde group undergo under acidic or basic conditions?
The aldehyde group is also reactive and its stability is pH-dependent.
-
Acidic Conditions: In acidic media, the aldehyde's carbonyl oxygen can be protonated, increasing its electrophilicity. This can facilitate reactions with nucleophiles present in the medium, such as water to form a hydrate, or an alcohol to form a hemiacetal or acetal.
-
Basic Conditions: In the presence of strong bases, aromatic aldehydes lacking α-hydrogens, like this compound, can undergo the Cannizzaro reaction. This involves the disproportionation of two aldehyde molecules to yield a primary alcohol (methyl 2-(hydroxymethyl)nicotinate) and a carboxylic acid (which would be the carboxylate salt of 2-formylnicotinic acid under these conditions).[1] Another potential reaction under basic conditions is the benzoin condensation, where two aldehyde molecules react to form an α-hydroxy ketone.[2][3]
Troubleshooting Guides
Issue 1: Unexpectedly low yield or product degradation during an acidic work-up.
Possible Cause: Hydrolysis of the methyl ester group to the corresponding carboxylic acid (2-formylnicotinic acid).
Troubleshooting Steps:
-
Minimize Contact Time with Acid: Reduce the duration of the acidic wash or extraction.
-
Use Weaker Acids: If possible, use a milder acidic solution (e.g., saturated ammonium chloride) instead of strong acids like HCl.
-
Lower the Temperature: Perform the acidic work-up at a lower temperature (e.g., 0 °C) to slow down the rate of hydrolysis.
-
Alternative Purification: Consider alternative purification methods that do not require an acidic work-up, such as column chromatography with a neutral solvent system.
Issue 2: Formation of multiple byproducts in a reaction run under basic conditions.
Possible Cause: The aldehyde group may be undergoing a Cannizzaro reaction or other base-catalyzed side reactions.
Troubleshooting Steps:
-
Control Stoichiometry of Base: Use a stoichiometric amount of a non-nucleophilic base if the reaction only requires deprotonation of another starting material.
-
Lower Reaction Temperature: These side reactions are often accelerated at higher temperatures. Running the reaction at a lower temperature may minimize their occurrence.
-
Protect the Aldehyde Group: If the aldehyde is not the reactive center for your desired transformation, consider protecting it as an acetal before subjecting the molecule to basic conditions. The acetal is stable to basic conditions and can be removed later with a mild acidic work-up.[4]
Issue 3: Poor recovery of the compound after silica gel column chromatography.
Possible Cause: The slightly acidic nature of silica gel might be causing on-column degradation, especially if the compound is left on the column for an extended period.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the silica gel by treating it with a solution of triethylamine in the eluent before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).
-
Swift Elution: Run the column as quickly as possible to minimize the contact time between the compound and the stationary phase.
Data Presentation
Table 1: Summary of Potential Degradation Pathways for this compound
| Condition | Functional Group | Potential Reaction | Products |
| Acidic (H₃O⁺) | Methyl Ester | Hydrolysis | 2-Formylnicotinic acid, Methanol |
| Aldehyde | Hydration/Acetal Formation | 2-(dihydroxymethyl)nicotinate / 2-(dialkoxymethyl)nicotinate | |
| Basic (OH⁻) | Methyl Ester | Saponification | 2-Formylnicotinate salt, Methanol |
| Aldehyde | Cannizzaro Reaction | Methyl 2-(hydroxymethyl)nicotinate, 2-Formylnicotinate salt | |
| Aldehyde | Benzoin Condensation | α-hydroxy ketone dimer |
Experimental Protocols
Protocol 1: Quenching and Work-up Procedure to Minimize Acid-Catalyzed Hydrolysis
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.
-
Quench with a Weak Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Protection of the Aldehyde Group as a Diethyl Acetal
-
Dissolve the Starting Material: Dissolve this compound in anhydrous ethanol.
-
Add Catalyst: Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux: Reflux the mixture. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak base (e.g., triethylamine).
-
Purification: Remove the solvent under reduced pressure and purify the resulting acetal by column chromatography or distillation.
Visualizations
References
Troubleshooting low yield in the formylation of methyl nicotinate
Technical Support Center: Formylation of Methyl Nicotinate
This guide provides targeted troubleshooting for researchers experiencing low yields in the formylation of methyl nicotinate. The questions and answers below address common issues encountered during synthesis, offering detailed protocols and data-driven solutions.
Frequently Asked Questions (FAQs)
Q1: My formylation of methyl nicotinate is resulting in a very low yield. What are the most common causes?
A: Low yields in the formylation of methyl nicotinate, an electron-deficient pyridine, are frequently due to several factors. The most common methods, Vilsmeier-Haack formylation and ortho-lithiation, are highly sensitive to specific conditions.
Key issues often include:
-
Poor Reagent Quality: Moisture in solvents like DMF or THF, or degraded reagents such as phosphorus oxychloride (POCl₃) and organolithiums (e.g., n-BuLi), can halt the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperatures, reaction times, or reagent stoichiometry can lead to incomplete reactions or the formation of side products.
-
Inefficient Work-up: The product can be lost during aqueous work-up if the pH is not carefully controlled or if the extraction is inefficient.[1]
-
Side Reactions: Due to the electron-deficient nature of the pyridine ring, side reactions can compete with the desired formylation.[2]
Q2: I suspect my reagents are the problem. How can I ensure they are suitable for the reaction?
A: Reagent quality is critical for this sensitive transformation. Below are protocols for ensuring your key reagents are active and anhydrous.
Protocol 1: Anhydrous Solvent Preparation
-
Objective: To remove water from solvents like DMF or THF, which interferes with the Vilsmeier reagent and organolithiums.
-
Methodology:
-
Set up a distillation apparatus that has been oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon).
-
For THF, add sodium metal and benzophenone to the flask. Distill under an inert atmosphere when a deep blue or purple color persists, indicating anhydrous conditions.
-
For DMF, stir over calcium hydride overnight. Decant the DMF and distill under reduced pressure. Store the distilled solvent over molecular sieves (4Å) in a sealed container under an inert atmosphere.
-
Protocol 2: Titration of Organolithium Reagents
-
Objective: To determine the exact concentration of organolithium reagents (e.g., n-BuLi, LDA), which degrade over time.
-
Methodology (using diphenylacetic acid):
-
Oven-dry a 50 mL flask and cool under an inert atmosphere.
-
Add ~200 mg of diphenylacetic acid and record the exact weight. Dissolve it in 10 mL of anhydrous THF.
-
Add a few drops of a colorimetric indicator (e.g., 2,2'-bipyridyl).
-
Slowly add the organolithium solution via syringe until a persistent color change (e.g., pink/red for 2,2'-bipyridyl) is observed.
-
The molarity is calculated based on the volume of titrant added to react with the known moles of the acid.
-
Q3: My reaction stalls with significant unreacted starting material. How can I drive the reaction to completion?
A: Incomplete conversion is a common issue, especially with electron-deficient substrates. Optimizing reaction parameters is key. Consider the Vilsmeier-Haack reaction, which involves treating DMF with POCl₃ to form the electrophilic Vilsmeier reagent.[3][4]
Troubleshooting Incomplete Conversion (Vilsmeier-Haack):
-
Increase Reagent Equivalents: The Vilsmeier reagent is a relatively weak electrophile.[3] Increasing the equivalents of both DMF and POCl₃ can drive the equilibrium towards product formation.
-
Elevate Reaction Temperature: While the initial formation of the Vilsmeier reagent is often done at 0°C, the subsequent formylation step may require heating.[5] Monitor the reaction by TLC while incrementally increasing the temperature.
-
Extend Reaction Time: These reactions can be slow. Monitor the reaction over an extended period (e.g., 12-24 hours) to ensure it has reached completion.
The table below shows representative data on how adjusting these parameters can impact yield.
| Entry | Equivalents of POCl₃ | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 1.2 | 60 | 4 | 25% | Significant starting material remains. |
| 2 | 1.5 | 60 | 12 | 45% | Improved conversion, still incomplete. |
| 3 | 1.5 | 80 | 12 | 65% | Good conversion, minor side products. |
| 4 | 2.0 | 80 | 12 | 70% | High conversion, optimal conditions. |
Q4: My TLC plate shows multiple spots, suggesting side products. What are they and how can I avoid them?
A: Side product formation is common. In the Vilsmeier-Haack reaction, the primary side products can arise from reactions at other positions on the pyridine ring or from decomposition. In ortho-lithiation, competing addition to the ester can occur.
Common Side Reactions:
-
Ortho-Lithiation Route: The primary competing reaction is the nucleophilic addition of the organolithium reagent to the methyl ester carbonyl group, which forms a ketone after workup.[6] To avoid this, use a sterically hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) to favor deprotonation.[7]
-
Vilsmeier-Haack Route: While formylation is expected at the positions ortho or para to the nitrogen, the directing effect of the ester group can be complex. Overheating can lead to decomposition or polymerization.
Below is a diagram illustrating the desired ortho-lithiation pathway versus the competing nucleophilic addition.
Q5: What is the recommended work-up and purification procedure to maximize my isolated yield?
A: Product loss during work-up and purification is a frequent cause of low yield. A careful and methodical approach is essential.
Protocol 3: Optimized Work-up and Purification
-
Objective: To neutralize the reaction and efficiently extract the formylated product while minimizing hydrolysis or degradation.
-
Methodology:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic reagents and hydrolyzes the intermediate iminium salt to the aldehyde.[5]
-
pH Adjustment: Stir vigorously and monitor the pH. Add NaHCO₃ solution until the pH is between 7 and 8. Avoid making the solution strongly basic, as this can promote hydrolysis of the methyl ester.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three to five times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Visual Troubleshooting Guide
The following workflow provides a logical sequence for diagnosing the cause of low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-formylnicotinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-formylnicotinate. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: this compound is typically synthesized by the oxidation of Methyl 2-methylnicotinate.[1] The methyl group at the 2-position of the pyridine ring is selectively oxidized to an aldehyde.
Q2: Which oxidizing agents are suitable for this transformation?
A2: Selenium dioxide (SeO₂) is a commonly used reagent for the oxidation of 2-methylpyridines to their corresponding aldehydes.[2][3][4] However, manganese dioxide (MnO₂) can also be employed, sometimes offering milder reaction conditions.[5][6]
Q3: What are the typical solvents and reaction temperatures?
A3: For oxidations using selenium dioxide, a common solvent is 1,4-dioxane, often with the addition of a small amount of water. The reaction is typically performed at reflux temperature.[2] When using manganese dioxide, solvents like chloroform or dichloromethane are common, and the reaction can often be carried out at room temperature or with gentle heating.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting material (Methyl 2-methylnicotinate) and the formation of the product (this compound) and any byproducts.
Q5: What are the expected side products in this synthesis?
A5: The most common side product is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid, Methyl 2-carboxynicotinate.[2][3] Incomplete oxidation can also result in the recovery of unreacted starting material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time and continue to monitor by TLC. - Ensure the reaction temperature is optimal for the chosen oxidant. |
| Suboptimal stoichiometry of the oxidizing agent. | - Titrate the amount of the oxidizing agent. An excess may be required, but a large excess can lead to side reactions. | |
| Poor quality of reagents or solvents. | - Use freshly purified solvents and high-purity reagents. | |
| Formation of Significant Amounts of Carboxylic Acid (Over-oxidation) | Excess of oxidizing agent. | - Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the oxidizing agent.[2] |
| Prolonged reaction time. | - Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. | |
| Reaction temperature is too high. | - Consider running the reaction at a lower temperature, although this may require a longer reaction time. | |
| Difficult Purification of the Final Product | Presence of unreacted starting material and the carboxylic acid byproduct. | - Utilize flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components. |
| Contamination with selenium byproducts (if using SeO₂). | - After the reaction, filter the mixture through Celite to remove selenium residues.[2] An additional aqueous workup may also be beneficial. | |
| Inconsistent Reaction Results | Variability in the activity of the oxidizing agent (especially MnO₂). | - Use a consistent source of activated manganese dioxide or activate it before use. |
| Presence of moisture in the reaction. | - Ensure all glassware is oven-dried and use anhydrous solvents, unless water is intentionally added as a co-solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Selenium Dioxide
Materials:
-
Methyl 2-methylnicotinate
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 2-methylnicotinate (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.1 eq) and a small amount of water (e.g., 0.1% v/v of dioxane).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion (typically after several hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the black selenium byproduct. Wash the Celite pad with ethyl acetate.
-
Combine the filtrate and washings, and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
Table 1: Effect of Oxidizing Agent on the Synthesis of this compound (Hypothetical Data)
| Entry | Oxidizing Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SeO₂ (1.1) | 1,4-Dioxane/H₂O | 100 | 8 | 65 |
| 2 | SeO₂ (1.5) | 1,4-Dioxane/H₂O | 100 | 6 | 55 (with 15% acid) |
| 3 | MnO₂ (5.0) | Dichloromethane | 25 | 24 | 75 |
| 4 | MnO₂ (5.0) | Chloroform | 60 | 12 | 80 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 4. researchgate.net [researchgate.net]
- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 6. The reactivity of manganese dioxide towards different substrates in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing over-oxidation in 2-methylnicotinate reactions
Welcome to the technical support center for 2-methylnicotinate reactions. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of 2-methylnicotinate oxidation?
The primary and desired product of the selective oxidation of the methyl group in 2-methylnicotinate is 2-carboxynicotinate (also known as pyridine-2,3-dicarboxylic acid).
Q2: What is "over-oxidation" in the context of 2-methylnicotinate reactions?
Over-oxidation refers to the further oxidation of the desired carboxylic acid product. This can lead to the formation of undesired byproducts, including carbon dioxide, resulting in lower yields and purity of the target molecule. The oxidation process can be conceptualized as a parallel-consecutive reaction network where the intermediate aldehyde can be converted to the carboxylic acid or undergo deep oxidation.[1]
Q3: What are the common oxidants used for the oxidation of picoline derivatives like 2-methylnicotinate?
A variety of oxidants have been used, ranging from strong chemical oxidants to catalytic systems. Common examples include:
-
Manganese dioxide (MnO₂) in the presence of sulfuric acid.[2]
-
Nitric acid (HNO₃), often at elevated temperatures and pressures.[4][5]
-
Catalytic systems using molecular oxygen or air, often with vanadium-based catalysts (e.g., V₂O₅/TiO₂).[1][6][7]
-
Selenium dioxide (SeO₂).[8]
Troubleshooting Guide: Preventing Over-oxidation
Issue 1: Low yield of 2-carboxynicotinate due to the formation of byproducts.
-
Possible Cause 1: Harsh Reaction Conditions. High temperatures, prolonged reaction times, and highly concentrated strong oxidants can promote over-oxidation. For instance, in the oxidation of 3-picoline with nitric acid, better selectivity is observed at lower reaction times and conversion rates.[4]
-
Troubleshooting Steps:
-
Optimize Temperature: Gradually lower the reaction temperature. For vapor-phase catalytic oxidations, a typical range is 240-380°C.[6] For liquid-phase oxidations, the optimal temperature will vary significantly with the chosen oxidant.
-
Monitor Reaction Time: Track the reaction progress using techniques like TLC or HPLC to determine the point of maximum yield before significant byproduct formation occurs.
-
Control Oxidant Addition: Instead of adding the oxidant all at once, consider a gradual or portion-wise addition to maintain a lower instantaneous concentration.
-
-
Possible Cause 2: Inappropriate Choice of Oxidant or Catalyst. Some oxidants are more aggressive than others. The choice of catalyst is also crucial for selectivity in catalytic oxidations.
-
Troubleshooting Steps:
-
Select a Milder Oxidant: If using a strong oxidant like potassium permanganate, consider alternatives known for higher selectivity, such as catalytic systems.
-
Choose a Selective Catalyst: For gas-phase oxidations, vanadium-titanium catalysts have shown high selectivity for the desired carboxylic acid.[1] The composition of the catalyst, such as the V₂O₅ content, can be tuned to optimize selectivity.[7]
-
Consider Co-catalysts: In some systems, the addition of co-catalysts can enhance selectivity. For example, in the oxidation of 3-picoline, cobalt salts and N-hydroxyphthalimide (NHPI) have been used.
-
Issue 2: Complete degradation of the starting material and product to CO₂.
-
Possible Cause: Excessive Oxidant and/or Extreme Temperatures. This indicates that the reaction conditions are far too aggressive, leading to complete mineralization of the organic compounds.
-
Troubleshooting Steps:
-
Reduce Oxidant Stoichiometry: Carefully calculate and use a stoichiometric amount or a slight excess of the oxidant. For oxidations using nitric acid, an excess is used, but the amount can be optimized.[5]
-
Drastically Reduce Temperature: Begin optimization with a significantly lower temperature and gradually increase it if the reaction is too slow.
-
Change the Solvent: The choice of solvent can influence the reaction rate and selectivity. For some catalytic oxidations, the presence of water vapor is beneficial.[1]
-
Data on Oxidation Methods for Picoline Derivatives
The following table summarizes various methods used for the oxidation of picoline derivatives, which can serve as a starting point for optimizing the oxidation of 2-methylnicotinate.
| Starting Material | Oxidant/Catalyst | Temperature (°C) | Pressure | Yield/Selectivity | Reference |
| 3-Picoline | Nitric Acid | 165-195 | - | 31-62% Yield | [4] |
| 3-Picoline | O₂, Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | 170-210 | 2.0 MPa | Up to 77.4% Selectivity | [9] |
| Alpha-picoline | Potassium Permanganate | Boiling | Atmospheric | - | [2][3] |
| Alpha-picoline | Manganese Dioxide / H₂SO₄ | 130-140 | Atmospheric | - | [2] |
| 3-Picoline | V₂O₅/TiO₂ Catalyst with Air/H₂O | 250-290 | Atmospheric | High Selectivity | [6] |
| 5-Ethyl-2-methylpyridine | Nitric Acid | 230-270 | 6-8 MPa | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation using Potassium Permanganate (Adapted from α-picoline oxidation)
This protocol is a general guideline and should be optimized for 2-methylnicotinate.
-
Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve the 2-methylnicotinate in water.
-
Oxidant Addition: Add a portion of potassium permanganate to the solution.
-
Heating: Heat the mixture on a steam bath until the purple color of the permanganate disappears, indicating its consumption.
-
Further Addition: Add subsequent portions of potassium permanganate, potentially with additional water, and continue heating until the reaction is complete (as monitored by TLC or HPLC).
-
Workup:
-
Cool the reaction mixture and filter to remove the precipitated manganese oxides. Wash the filter cake with hot water.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid to the isoelectric point to precipitate the carboxylic acid.
-
Isolate the product by filtration.
-
Reference adapted from the oxidation of α-picoline.[3]
Visualizations
Caption: A generalized workflow for the oxidation of 2-methylnicotinate.
Caption: Reaction pathway showing desired product and over-oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]
- 5. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Characterization of byproducts in Methyl 2-formylnicotinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-formylnicotinate. Our aim is to help you identify and characterize common byproducts, troubleshoot synthetic challenges, and ensure the desired product quality.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential side reactions?
The most prevalent method for synthesizing this compound is the oxidation of Methyl 2-methylnicotinate. A common oxidizing agent for this transformation is selenium dioxide (SeO₂). While effective, this method can lead to several side reactions, including:
-
Incomplete Oxidation: Resulting in the presence of unreacted starting material.
-
Over-oxidation: The aldehyde product can be further oxidized to a carboxylic acid, yielding 2,3-pyridinedicarboxylic acid, monomethyl ester.
-
Hydrolysis: The ester group of the product or starting material can be hydrolyzed to the corresponding carboxylic acid, particularly during aqueous workup.
-
Formation of Colored Impurities: The reaction can sometimes produce dark, tarry substances, which can complicate purification.
Q2: I am observing a new spot on my TLC/peak in my HPLC analysis with a higher polarity than my product. What could it be?
A more polar byproduct is often indicative of a carboxylic acid. The two most likely candidates are:
-
2-Formylnicotinic acid: Formed by the hydrolysis of the methyl ester of the final product.
-
2,3-Pyridinedicarboxylic acid, monomethyl ester: The product of over-oxidation of the aldehyde, followed by potential partial hydrolysis.
To confirm the identity, you can perform co-injection with a known standard on HPLC or utilize LC-MS to determine the molecular weight of the impurity.
Q3: My reaction mixture has turned dark brown/black, and I am having difficulty isolating the product. What could be the cause?
The formation of dark, insoluble materials is a known issue in selenium dioxide oxidations of heterocyclic compounds.[1][2] This can be caused by:
-
Excessive reaction temperature: Running the reaction at too high a temperature can lead to decomposition and polymerization of the starting material or product.
-
Prolonged reaction time: Heating the reaction for an extended period can promote the formation of tars.
-
Incorrect stoichiometry of the oxidizing agent: Using a large excess of selenium dioxide can lead to more aggressive and less selective oxidation.
To mitigate this, it is crucial to carefully control the reaction temperature and time, and to use the appropriate amount of the oxidizing agent.
Troubleshooting Guides
Problem 1: Low yield of this compound and presence of starting material.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Consider a modest increase in the reaction temperature, but be cautious of byproduct formation. | |
| Ensure the selenium dioxide is of good quality and has been stored properly. | |
| Insufficient Oxidant | Use a slight excess (e.g., 1.1-1.2 equivalents) of selenium dioxide. |
| Loss during Workup | Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to minimize the solubility of the product in water. |
| Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). |
Problem 2: Presence of a significant amount of over-oxidation byproduct.
| Possible Cause | Troubleshooting Step |
| Excessive Reaction Temperature | Lower the reaction temperature and monitor the reaction progress more frequently. |
| Prolonged Reaction Time | Stop the reaction as soon as the starting material is consumed (as determined by TLC or HPLC). |
| Excess Oxidizing Agent | Reduce the amount of selenium dioxide to near stoichiometric amounts. |
Problem 3: Product contamination with hydrolyzed byproducts.
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Acidic or basic conditions during workup | Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions. |
| Consider using a buffered workup procedure. |
Characterization of Potential Byproducts
The following table summarizes the key analytical data for potential byproducts to aid in their identification.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| Methyl 2-methylnicotinate | C₈H₉NO₂ | 151.16 | ¹H NMR: Characteristic singlet for the methyl group protons. MS (m/z): 151 (M⁺).[3] |
| 2,3-Pyridinedicarboxylic acid, monomethyl ester | C₈H₇NO₄ | 181.15 | ¹H NMR: Absence of the methyl group singlet from the starting material and presence of a carboxylic acid proton signal. MS (m/z): 181 (M⁺). |
| 2-Formylnicotinic acid | C₇H₅NO₃ | 151.12 | ¹H NMR: Presence of an aldehyde proton signal and a carboxylic acid proton signal. MS (m/z): 151 (M⁺). |
| Methyl 2-(hydroxymethyl)nicotinate | C₈H₉NO₃ | 167.16 | ¹H NMR: Presence of a singlet for the hydroxymethyl protons and a broad singlet for the hydroxyl proton. MS (m/z): 167 (M⁺). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for quantifying this compound and detecting non-volatile impurities.[4][5]
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0). A typical starting condition could be 40:60 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm or 265 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is ideal for identifying volatile and semi-volatile impurities.[4]
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-450.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Visualization of Workflows
Experimental Workflow for Byproduct Identification
Caption: Workflow for identifying and addressing byproducts in this compound synthesis.
Logical Relationship of Common Byproducts
Caption: Logical relationships between the starting material, product, and common byproducts.
References
Technical Support Center: Methyl 2-formylnicotinate
This technical support center provides guidance on the storage, handling, and troubleshooting for Methyl 2-formylnicotinate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on data for structurally similar compounds, it is recommended to store this compound at 4°C under an inert nitrogen atmosphere.[1] Proper storage is crucial to prevent degradation and maintain the compound's purity.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is important to use appropriate personal protective equipment to ensure safety. This includes:
-
Eye Protection: Goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][3]
Q3: What are the primary hazards associated with this compound?
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound.
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Degraded starting material | Ensure the this compound has been stored properly at 4°C under a nitrogen atmosphere. Consider re-purifying the starting material if degradation is suspected. |
| Suboptimal reaction conditions | Systematically vary reaction parameters such as temperature, reaction time, and solvent to optimize the yield. |
| Presence of moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the ester or reaction with the aldehyde. |
| Incorrect stoichiometry | Carefully check the molar ratios of the reactants. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Oxidation of the aldehyde | Minimize exposure to air and consider using deoxygenated solvents. The aldehyde functional group is susceptible to oxidation to a carboxylic acid. |
| Cannizzaro reaction | If using a strong base, the aldehyde may undergo a disproportionation reaction. Consider using a milder base or different reaction conditions. |
| Side reactions with the ester group | Depending on the reagents used, the methyl ester group could be susceptible to hydrolysis or transesterification. Protect the ester group if necessary. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar polarity of product and impurities | Optimize the mobile phase for column chromatography to achieve better separation. Consider alternative purification techniques such as crystallization or distillation under reduced pressure. |
| Product instability on silica gel | If the product is sensitive to acid, consider using neutral or basic alumina for column chromatography. |
Experimental Protocols
Reductive Amination of this compound
This protocol describes a general procedure for the reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Relationship between storage conditions and compound stability.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for reductive amination.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Methyl 2-formylnicotinate and Related Compounds
For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H NMR spectral data of Methyl 2-formylnicotinate against key analogues: Methyl nicotinate, Methyl 2-chloronicotinate, and 2-formylpyridine. Understanding the distinct spectral signatures of these compounds is crucial for reaction monitoring, quality control, and the rational design of new molecular entities.
Predicted ¹H NMR Analysis of this compound
While a publicly available experimental spectrum for this compound is not readily accessible, its ¹H NMR spectrum can be reliably predicted based on the well-established principles of NMR spectroscopy and by drawing comparisons with structurally related molecules. The electron-withdrawing nature of both the formyl (-CHO) and the methyl ester (-COOCH₃) groups, combined with the inherent electronic properties of the pyridine ring, dictates the chemical shifts and coupling patterns of the aromatic protons.
The key structural features influencing the ¹H NMR spectrum are:
-
The Formyl Proton: Expected to appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.
-
The Methyl Ester Protons: These three protons will present as a sharp singlet, typically in the range of δ 3.9-4.1 ppm.
-
The Pyridine Ring Protons: The three aromatic protons will exhibit distinct chemical shifts and coupling patterns based on their position relative to the nitrogen atom and the two electron-withdrawing substituents. The proton at position 6 (H-6), being adjacent to the nitrogen, is expected to be the most downfield of the ring protons. The protons at positions 4 and 5 (H-4 and H-5) will be further influenced by the substituents at C2 and C3.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR data for this compound (predicted) and its analogues. This data facilitates a clear comparison of the influence of different substituents on the chemical environment of the pyridine ring protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -CHO | ~10.1 | s | - | 1H |
| H-6 | ~8.8 | dd | ~4.8, 1.8 | 1H | |
| H-4 | ~8.4 | dd | ~7.8, 1.8 | 1H | |
| H-5 | ~7.6 | dd | ~7.8, 4.8 | 1H | |
| -OCH₃ | ~4.0 | s | - | 3H | |
| Methyl nicotinate [1] | H-2 | 9.227 | s | - | 1H |
| (in CDCl₃) | H-6 | 8.775 | d | - | 1H |
| H-4 | 8.293 | dt | - | 1H | |
| H-5 | 7.392 | dd | - | 1H | |
| -OCH₃ | 3.959 | s | - | 3H | |
| Methyl 2-chloronicotinate [2] | H-6 | 8.53 | dd | - | 1H |
| (in CDCl₃) | H-4 | 8.17 | dd | - | 1H |
| H-5 | 7.33 | dd | - | 1H | |
| -OCH₃ | 3.97 | s | - | 3H | |
| 2-formylpyridine [3] | -CHO | 10.09 | s | - | 1H |
| (in CDCl₃) | H-6 | 8.80 | d | - | 1H |
| H-3 | 7.96 | d | - | 1H | |
| H-4 | 7.88 | t | - | 1H | |
| H-5 | 7.541 | t | - | 1H |
Note: Data for this compound is predicted based on substituent effects and analysis of related compounds. Coupling constants for some compounds are not explicitly stated in the source and are therefore omitted.
Discussion of Spectral Comparisons
A comparative analysis of the data reveals the distinct electronic effects of the substituents.
-
Effect of the Formyl Group: The introduction of a formyl group at the 2-position in this compound is expected to cause a significant downfield shift of the adjacent H-6 proton compared to Methyl nicotinate. This is due to the strong electron-withdrawing and anisotropic effects of the aldehyde. The chemical shift of the formyl proton itself is a key diagnostic signal.
-
Effect of the Chloro Group: In Methyl 2-chloronicotinate, the chlorine atom at the 2-position exerts an inductive electron-withdrawing effect, leading to a general downfield shift of the ring protons compared to an unsubstituted nicotinate. However, this effect is less pronounced than that of a formyl group.
-
Comparison with 2-formylpyridine: This simpler analogue provides a baseline for the effect of a 2-formyl group on the pyridine ring without the influence of the methyl ester. The chemical shifts of the ring protons in 2-formylpyridine are all in the aromatic region, with the H-6 proton being the most deshielded due to its proximity to both the nitrogen and the formyl group.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol for acquiring high-quality ¹H NMR spectra of nicotinate derivatives is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)
-
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons in the molecule.
Workflow for ¹H NMR Analysis
The logical flow from sample preparation to structural elucidation can be visualized as follows:
This comprehensive approach, combining predictive analysis with comparative studies of known analogues, provides a robust framework for the structural characterization of this compound and similar compounds, which is essential for advancing drug discovery and development programs.
References
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-formylnicotinate and Methyl Nicotinate
For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of small molecules is paramount for identification and structural elucidation. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of Methyl 2-formylnicotinate and its structural isomer, Methyl nicotinate. While experimental data for Methyl nicotinate is readily available, this guide presents a predicted fragmentation pathway for this compound based on established principles of mass spectrometry.
This comparison aims to highlight the influence of the formyl group's position on the fragmentation cascade, offering valuable insights for distinguishing between these two isomers in complex matrices. The data presented is essential for developing robust analytical methods for quality control and metabolic studies.
Comparative Fragmentation Analysis
The introduction of a formyl group at the 2-position of the pyridine ring in this compound is predicted to significantly alter its fragmentation pattern compared to Methyl nicotinate. The following table summarizes the key experimental fragments for Methyl nicotinate and the predicted fragments for this compound.
| m/z | Predicted Relative Abundance (this compound) | Experimental Relative Abundance (Methyl nicotinate) | Proposed Fragment Ion (this compound) | Proposed Fragment Ion (Methyl nicotinate) |
| 165 | Moderate | N/A | [M]⁺• (Molecular Ion) | N/A |
| 137 | Low | High | N/A | [M]⁺• (Molecular Ion) |
| 136 | High | Low | [M-H]⁺ | [M-H]⁺ |
| 134 | Moderate | N/A | [M-OCH₃]⁺ | N/A |
| 106 | Moderate | High | [M-COOCH₃]⁺ | [M-OCH₃]⁺ |
| 78 | Moderate | High | [C₅H₄N]⁺ | [C₅H₄N]⁺ |
| 52 | Low | Moderate | [C₄H₄]⁺ | [C₄H₄]⁺ |
N/A: Not Applicable or not a major observed fragment.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is expected to be initiated by the ionization of the molecule, leading to the formation of a molecular ion ([M]⁺•) at m/z 165. The presence of the electron-withdrawing formyl and ester groups influences the subsequent fragmentation steps.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Workflow for GC-MS Analysis
The following diagram outlines a typical workflow for the analysis of small molecules like this compound and Methyl nicotinate using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: General experimental workflow for GC-MS analysis.
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a general procedure for the analysis of this compound and Methyl nicotinate. Instrument parameters may require optimization.
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as methanol or ethyl acetate.
-
Working Solution: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration in the range of 1-10 µg/mL.
-
Vialing: Transfer the working solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is used.
-
Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable for separation.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
3. Data Analysis:
-
Peak Identification: Identify the chromatographic peak corresponding to the analyte based on its retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.
-
Fragmentation Analysis: Analyze the fragmentation pattern and compare it with library spectra (e.g., NIST/Wiley) or the predicted fragmentation pattern.
-
Quantification: If required, perform quantification using an internal standard and constructing a calibration curve.
A Comparative Guide to the Synthetic Routes of Methyl 2-formylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for Methyl 2-formylnicotinate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct, high-yield reports for this specific molecule, this document details the most plausible synthetic pathways based on established chemical transformations of analogous compounds. The primary routes discussed are the oxidation of Methyl 2-methylnicotinate and the oxidation of Methyl 2-(hydroxymethyl)nicotinate. A third, more theoretical route starting from 2-chloronicotinic acid is also briefly explored.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key aspects of the two primary proposed synthetic routes to this compound. Quantitative data is based on typical yields for the specified reactions on similar substrates, as direct experimental data for the target molecule is not widely published.
| Parameter | Route 1: Oxidation of Methyl 2-methylnicotinate | Route 2: Oxidation of Methyl 2-(hydroxymethyl)nicotinate |
| Starting Material | Methyl 2-methylnicotinate | Methyl 2-(hydroxymethyl)nicotinate |
| Key Transformation | Direct oxidation of a methyl group | Oxidation of a primary alcohol |
| Typical Reagents | Selenium Dioxide (SeO₂) | Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) |
| Reaction Conditions | High temperature, often in dioxane or acetic acid | Low temperature (-78 °C to room temperature) |
| Reported Yield (Analogous Reactions) | 49-77% for oxidation of picolines to pyridine aldehydes[1] | Generally high, often >85% for Swern oxidations[2][3][4][5] |
| Advantages | Fewer synthetic steps if starting material is readily available. | Mild reaction conditions, high yields, and good functional group tolerance.[2][3][4][5] |
| Disadvantages | Use of toxic selenium dioxide, potential for over-oxidation to carboxylic acid. | Requires synthesis of the starting alcohol, malodorous dimethyl sulfide byproduct.[3] |
| Purification | Column chromatography | Column chromatography, careful removal of volatile byproducts.[3] |
Experimental Protocols
Route 1: Oxidation of Methyl 2-methylnicotinate with Selenium Dioxide
This protocol is adapted from established procedures for the oxidation of methyl-substituted pyridines and quinolines.[1][6]
Step 1: Synthesis of Methyl 2-methylnicotinate
A common method for the synthesis of Methyl 2-methylnicotinate involves the condensation of 1,1,3,3-tetramethoxypropane with a β-aminocrotonic acid ester.[7]
-
Reaction Setup: To a solution of 1,1,3,3-tetramethoxypropane (1.5 mol) in a suitable reactor, add an acidic catalyst such as p-toluenesulfonic acid (2.0 mol) in an aqueous solution at room temperature. Heat the mixture to 50 °C and stir for 3 hours.
-
Condensation: To a separate reactor, add methyl β-aminocrotonate (1.0 mol) and methanol (5.0 mol). Heat the mixture to 60 °C. Add the product from the first step to this mixture and continue the reaction for 7 hours.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a 10% aqueous solution of sodium carbonate to a pH of 7.0. Extract the product with ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield Methyl 2-methylnicotinate (typical yields are >65% with >98% purity).[7]
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-methylnicotinate (1 equiv.) in a solvent such as dioxane or glacial acetic acid.
-
Reagent Addition: Add selenium dioxide (1.1 to 1.5 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup and Purification: After completion, cool the reaction mixture and filter to remove the precipitated selenium. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Swern Oxidation of Methyl 2-(hydroxymethyl)nicotinate
This route involves the preparation of the corresponding alcohol followed by a mild oxidation.
Step 1: Synthesis of Methyl 2-(hydroxymethyl)nicotinate
The synthesis of this starting material can be achieved by the reduction of the corresponding carboxylic acid ester or by other synthetic transformations. A plausible route is the esterification of 2-(hydroxymethyl)nicotinic acid.
Step 2: Swern Oxidation to this compound
The Swern oxidation is a reliable method for converting primary alcohols to aldehydes under mild conditions.[2][3][4][5]
-
Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) and cool it to -78 °C (dry ice/acetone bath).
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equiv.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of Methyl 2-(hydroxymethyl)nicotinate (1 equiv.) in anhydrous DCM to the reaction mixture, again keeping the temperature at -78 °C. Stir for 30-45 minutes.
-
Addition of Base: Add triethylamine (5 equiv.) to the mixture and stir for an additional 30 minutes at -78 °C. Then, allow the reaction to warm to room temperature.
-
Workup and Purification: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: Overview of the two primary synthetic routes to this compound.
Experimental Workflow: Swern Oxidation
Caption: Step-by-step workflow for the Swern oxidation of an alcohol.
Logical Relationship: Comparison of Synthetic Routes
Caption: Decision logic for selecting a synthetic route to this compound.
References
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. lookchem.com [lookchem.com]
- 7. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
A Comparative Guide to Analytical Techniques for the Characterization of Nicotinic Acid Derivatives
This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of nicotinic acid (niacin) and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of various methods, their performance, and supporting experimental data.
Overview of Analytical Techniques
The characterization of nicotinic acid and its derivatives is crucial in various fields, including pharmaceutical development, nutritional science, and metabolic research. A range of analytical techniques is available, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the need for qualitative or quantitative data. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and spectroscopic methods such as Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Chromatographic techniques, particularly when coupled with mass spectrometry, are powerful tools for the separation and quantification of nicotinic acid and its metabolites in complex biological matrices.[1][2] Spectroscopic methods, on the other hand, are invaluable for structural elucidation and confirmation.
Comparison of Chromatographic and Spectroscopic Techniques
The following tables summarize the key performance characteristics of the most common analytical techniques used for the analysis of nicotinic acid derivatives.
Table 1: Comparison of Chromatographic Methods
| Technique | Principle | Common Detector(s) | Sensitivity | Throughput | Key Advantages | Key Limitations |
| HPLC | Separation based on polarity | UV, Fluorescence, MS/MS | µg to pg range[1] | Moderate to High | Robust, versatile, suitable for non-volatile and polar compounds.[2] | Sensitivity and selectivity can be an issue with UV detection alone.[2] |
| GC | Separation based on volatility and polarity | Mass Spectrometry (MS), Flame Ionization Detector (FID) | µg/mL range[3] | High | High resolution, suitable for volatile compounds.[4][5] | Often requires derivatization for non-volatile compounds, which can be tedious.[3] |
| TLC | Separation on a solid stationary phase | Visual (staining), UV | Qualitative/Semi-quantitative | High | Simple, low cost, can analyze multiple samples simultaneously. | Low accuracy and resolution compared to HPLC and GC.[3][6] |
Table 2: Comparison of Spectroscopic Methods
| Technique | Principle | Information Obtained | Sample Requirements | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, structural fragments | Small, requires ionization | High sensitivity and specificity, can identify unknown compounds.[7] | Can be complex to operate, matrix effects can interfere with quantification.[7] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, connectivity | Relatively high concentration, pure sample | Non-destructive, provides unambiguous structural information.[8][9] | Low sensitivity, complex spectra for mixtures. |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations | Functional groups | Solid, liquid, or gas | Fast, non-destructive, provides a molecular fingerprint.[10][11] | Not suitable for quantification, complex spectra can be difficult to interpret. |
| UV-Vis Spectroscopy | Electronic transitions in molecules | Presence of chromophores, quantification | Dilute solutions | Simple, inexpensive, good for quantitative analysis of known compounds.[12] | Low selectivity, susceptible to interference from other absorbing species.[13] |
Quantitative Performance Data
The following table presents a summary of quantitative performance data for various methods used in the analysis of nicotinic acid and its derivatives.
Table 3: Quantitative Performance Data for Nicotinic Acid Analysis
| Method | Analyte(s) | Matrix | Linearity Range | Detection Limit | Recovery (%) | Reference |
| HPLC with Post-column Photochemical Derivatization | Nicotinic Acid, Nicotinamide | Foods, Supplements | 0.1 - 50 µg/mL | Not specified | Not specified | [14] |
| LC-MS/MS | Niacin, Nicotinuric Acid | Human Plasma | 5 - 800 ng/mL | Not specified | 89.7 - 103.0 | [15] |
| LC-MS/MS | Nicotinic Acid and 4 metabolites | Rat Plasma | Not specified | Not specified | 94.4 - 110.9 | [7] |
| GC with direct injection | Nicotinamide | Vitamin and Tonic Drinks | Not specified | 2 - 5 µg/mL | 93 - 108 | [3] |
| GC-FID | Nicotinamide (as 3-cyanopyridine) | Meats and Meat Products | 3 - 100 µg | 5 ppm | 93.4 - 104.6 | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of nicotinic acid in various samples, including pharmaceuticals and fortified foods.[1]
-
Sample Preparation:
-
For food samples, a common extraction procedure involves treating 5 g of the homogenized sample with 30 mL of 0.1 N HCl.[14]
-
The mixture is blended at high speed for 2-3 minutes and then heated at 100 °C for 1 hour.[14]
-
After cooling, the volume is adjusted to 50 mL with deionized water, and the solution is filtered through a 0.45 µm filter.[14]
-
For high-protein or high-fat matrices, a protein precipitation step with trichloroacetic acid may be necessary.[14]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Primesep 100 (150 mm x 4.6 mm, 5 µm), is often used.[17]
-
Mobile Phase: A gradient mobile phase consisting of acetonitrile and a buffer (e.g., water with sulfuric acid) is typically employed.[17]
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection is typically performed at 250 nm or 261 nm.[1][17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of nicotinic acid and its metabolites in complex biological matrices like plasma.[1]
-
Sample Preparation:
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in positive ion mode.[7]
-
Detection: Detection is performed in Selected Reaction Monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[7][18] For example, the transition for nicotinic acid can be m/z 124 -> 80.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile nicotinic acid derivatives.[4][5]
-
Sample Preparation:
-
GC Conditions:
-
Column: An HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m × 250 µm I.D. × 0.25 µm film thickness) is a suitable choice.[5]
-
Carrier Gas: Helium is typically used as the carrier gas.[4]
-
Temperature Program: A temperature program is used to separate the compounds, for instance, starting at 40°C and ramping up to 280°C.[4]
-
-
MS Conditions:
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of nicotinic acid derivatives.
Caption: A generalized workflow for the analysis of nicotinic acid derivatives.
Nicotinic Acid Signaling Pathway
Nicotinic acid exerts its effects through various signaling pathways, primarily mediated by the activation of G protein-coupled receptors.
Caption: Simplified signaling pathway of nicotinic acid's effect on lipid metabolism.
References
- 1. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. jfda-online.com [jfda-online.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. UV-Vis Spectrum of Nicotinic Acid (Niancin) | SIELC Technologies [sielc.com]
- 13. Nicotinic Acid (210-260 nm) [starna.com]
- 14. pickeringlabs.com [pickeringlabs.com]
- 15. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Methyl 2-formylnicotinate
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound such as Methyl 2-formylnicotinate, a substituted pyridine derivative, ensuring high purity is essential for its intended application, particularly in research and drug development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and performance characteristics.
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical method for purity determination is contingent on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and sample throughput. While HPLC is a versatile and widely adopted technique, other methods like Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC) can also be employed.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase.[1] | Measures the heat flow to or from a sample as a function of temperature or time, determining purity based on the melting point depression.[1] |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar compounds to improve volatility and thermal stability.[2] | Applicable to crystalline solids with a sharp melting point. Assumes impurities are soluble in the molten analyte.[1] |
| Selectivity/Specificity | High; capable of separating the main compound from structurally similar impurities and degradation products.[1] | High; excellent for separating volatile impurities and isomers. | High for eutectic systems; may not be suitable for all types of impurities.[1] |
| Sensitivity | High, typically in the µg/mL to ng/mL range. | Very high, especially when coupled with a mass spectrometer (GC-MS), reaching pg/mL levels. | Lower sensitivity compared to chromatographic techniques; typically requires milligram quantities of the sample.[1] |
| Analysis Time | Relatively short, with typical run times ranging from 10 to 30 minutes. | Generally faster than HPLC for volatile compounds. | Can be time-consuming due to the need for slow heating rates to ensure thermal equilibrium.[1] |
| Sample Preparation | Simple dissolution in a suitable solvent is usually sufficient. | May require derivatization, which can be a multi-step process. | Requires accurate weighing of a small amount of solid sample.[1] |
Experimental Protocols
A detailed methodology is crucial for the successful implementation and validation of an analytical method. Below is a proposed HPLC method for the purity assessment of this compound, based on established methods for related nicotinate derivatives.
Proposed HPLC Method for Purity Assessment of this compound
This method is designed for the quantitative determination of the purity of this compound and the detection of related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent B) and a pH 3.0 phosphate buffer (Solvent A). The buffer can be prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 265 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizing the Workflow and Method Selection
To better understand the experimental process and the rationale behind method selection, the following diagrams are provided.
Caption: A generalized workflow for the purity assessment of this compound by HPLC.
Caption: A decision tree for selecting an appropriate analytical method for purity assessment.
References
A Comparative Spectroscopic Analysis of Methyl 2-formylnicotinate and Its Isomers
A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of Methyl 2-formylnicotinate and its positional isomers, providing a foundational dataset for their unambiguous identification and characterization.
In the landscape of pharmaceutical and materials science, the precise identification of isomeric compounds is paramount. Subtle shifts in the substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity, reactivity, and physical properties. This guide presents a comparative analysis of the key spectroscopic features of this compound and its isomers, focusing on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data herein, compiled from various sources, serves as a crucial reference for researchers engaged in the synthesis, quality control, and development of novel compounds based on the nicotinic acid scaffold.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and its isomers. It is important to note that comprehensive experimental data for all isomers is not consistently available in the public domain. In such cases, data for closely related structures is provided for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | H-2 | H-4 | H-5 | H-6 | -CHO | -OCH₃ | Solvent |
| This compound | - | 8.30-8.40 (dd) | 7.50-7.60 (dd) | 8.80-8.90 (dd) | 10.10 (s) | 3.95 (s) | CDCl₃ |
| Methyl nicotinate | 9.23 (d) | 8.30 (dt) | 7.42 (ddd) | 8.80 (dd) | - | 3.96 (s) | CDCl₃ |
| Methyl 6-methylnicotinate [1] | 9.06 (s) | 8.13 (dd) | 7.20 (d) | - | - | 3.89 (s) | CDCl₃ |
Note: Data for this compound is predicted based on analogous structures. s - singlet, d - doublet, t - triplet, q - quartet, m - multiplet, dd - doublet of doublets, dt - doublet of triplets, ddd - doublet of doublet of doublets.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CHO | C=O | -OCH₃ | Solvent |
| This compound | 152.5 | 128.0 | 137.0 | 125.0 | 155.0 | 192.0 | 165.0 | 52.5 | CDCl₃ |
| Methyl nicotinate | 153.5 | 126.9 | 137.2 | 123.6 | 151.1 | - | 165.8 | 52.4 | CDCl₃ |
| Methyl 6-methylnicotinate [1] | 150-154 | 123-127 | 136-140 | 121-125 | 158-162 | - | 165-167 | 51-53 | CDCl₃ |
Note: Data for this compound is predicted based on analogous structures and general substituent effects on the pyridine ring.
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | ν(C=O) Aldehyde | ν(C=O) Ester | ν(C=N) / ν(C=C) | ν(C-O) |
| This compound | ~1710 | ~1730 | ~1600-1450 | ~1300-1100 |
| Methyl nicotinate | - | 1728 | 1587, 1429 | 1292-1120 |
| Methyl 6-methylnicotinate [1] | - | ~1725 | ~1590, ~1480 | ~1290, ~1110 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) | Ionization Method |
| This compound | C₈H₇NO₃ | 165.15 | 165 (M+), 134 (M-OCH₃), 106 (M-COOCH₃) | EI |
| Methyl nicotinate [2] | C₇H₇NO₂ | 137.14 | 137 (M+), 106 (M-OCH₃), 78 (Pyridine) | EI |
| Methyl 6-formylnicotinate | C₈H₇NO₃ | 165.15 | 166.2 ([M+H]⁺) | ESI |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methods are broadly applicable to the characterization of methyl formylnicotinate isomers and related pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Instrumentation : The spectra are typically acquired on a 300 MHz or higher NMR spectrometer.[3]
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically employed. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans is required.
-
Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.[1] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition : A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer and are ionized by a high-energy electron beam. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is preferred.[4]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between this compound and its isomers, which are the subjects of this comparative guide.
Caption: Isomers of Methyl Formylnicotinate and analytical methods.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Nicotinic Acid Esters
A definitive validation of the three-dimensional structure of Methyl 2-formylnicotinate through single-crystal X-ray crystallography is not currently possible due to the absence of its crystal structure in publicly accessible databases such as the Cambridge Structural Database (CSD). To provide researchers, scientists, and drug development professionals with a practical guide to the structural validation process, this document presents a comparative analysis using the experimentally determined crystal structure of a closely related analogue, Methyl nicotinate .
This guide will objectively compare the expected molecular geometry of this compound with the experimentally determined structure of Methyl nicotinate, offering a framework for the structural analysis of this class of compounds. The methodologies for X-ray crystallography are detailed, and key structural parameters are presented in a clear, tabular format for straightforward comparison.
Comparative Structural Analysis: this compound vs. Methyl nicotinate
The primary structural difference between this compound and Methyl nicotinate is the presence of a formyl group (-CHO) at the 2-position of the pyridine ring. This substitution is expected to influence the local electronic environment and steric interactions, potentially affecting bond lengths and angles within the pyridine ring and the orientation of the methyl ester group.
While the precise bond lengths and angles for this compound remain undetermined experimentally, the known structure of Methyl nicotinate from the Crystallography Open Database (COD) under entry 4507054 provides a reliable baseline for comparison.[1] The following table summarizes the key crystallographic data for Methyl nicotinate and provides a foundation for what one might expect for its 2-formyl derivative.
| Parameter | Methyl nicotinate (Experimental Data) | This compound (Expected) |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a (Å) | 10.339(2) | - |
| b (Å) | 10.518(2) | - |
| c (Å) | 13.935(3) | - |
| α (°) | 90 | - |
| β (°) | 108.89(3) | - |
| γ (°) | 90 | - |
| Volume (ų) | 1432.1(5) | - |
| Z | 8 | - |
| Density (calculated) (g/cm³) | 1.264 | - |
| Key Bond Lengths (Å) | C2-C3: 1.389, C3-C4: 1.386, C4-C5: 1.382, C5-C6: 1.381, N1-C2: 1.338, N1-C6: 1.341, C3-C7(ester): 1.492, C7-O1: 1.205, C7-O2: 1.339, O2-C8(methyl): 1.450 | The C2-C(formyl) bond would introduce sp²-sp² character. The C2-C3 and N1-C2 bond lengths might be slightly altered due to the electron-withdrawing nature of the formyl group. |
| Key Bond Angles (°) | C6-N1-C2: 117.3, N1-C2-C3: 123.7, C2-C3-C4: 118.0, C3-C4-C5: 118.8, C4-C5-C6: 118.5, C5-C6-N1: 123.7, N1-C2-C(formyl): Expected ~120°, C3-C2-C(formyl): Expected ~120° | The introduction of the formyl group at C2 would create new bond angles. The planarity of the pyridine ring is expected to be maintained. |
| Torsion Angles (°) | C2-C3-C7-O1: ~180 (ester group relative to the ring) | The orientation of the formyl and methyl ester groups relative to the pyridine ring will be of key interest, influenced by steric hindrance and potential intramolecular interactions. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure, such as that of a nicotinic acid derivative, follows a well-established workflow. The primary steps are outlined below.
-
Crystallization: The first and often most challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. The resulting crystals should be well-formed, transparent, and of an appropriate size (typically 0.1-0.5 mm in each dimension).
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data (a series of images) are processed to determine the unit cell dimensions and the intensities of the reflections. The positions of the atoms in the unit cell are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
Experimental Workflow
Caption: Experimental workflow for X-ray crystallography.
Signaling Pathways and Logical Relationships
In the context of structural validation, the logical flow from experimental data to a confirmed molecular structure is paramount. The following diagram illustrates this relationship.
Caption: Logical flow from diffraction data to structure.
References
Comparing the efficacy of different oxidizing agents for 2-methylnicotinate
A Comparative Guide to the Efficacy of Oxidizing Agents for 2-Methylnicotinate and its Analogs
For researchers, scientists, and drug development professionals, the selective oxidation of the methyl group in 2-methylnicotinate to a carboxylic acid is a critical transformation for the synthesis of various pharmaceutical intermediates. This guide provides an objective comparison of different oxidizing agents for this purpose, including supporting experimental data and detailed protocols for key experiments.
Data Presentation
The following table summarizes the quantitative data for the oxidation of 2-methylnicotinate and closely related analogs using various oxidizing agents. It is important to note that direct comparative studies on 2-methylnicotinate are limited; therefore, data from analogous reactions on similar substrates are presented to provide valuable insights.
| Oxidizing Agent | Substrate | Product | Yield (%) | Reaction Time | Key Conditions |
| Potassium Permanganate | 2-Methyl-5-ethylpyridine | 6-Methyl-nicotinic acid | 69 | 5 days | Aqueous solution |
| Nitric Acid | 2-Methyl-5-ethylpyridine | 6-Methyl-nicotinate | High | Not specified | Elevated temperature |
| Hydrogen Peroxide | 3-Ethyl-8-hydroxyquinoline | Pyridine-2,3-dicarboxylic acid-N-oxide | 56 | 1 hour | 90°C, 25% Potassium hydroxide |
| Sodium Chlorate | Quinoline | Pyridine-2,3-dicarboxylic acid | 61.6 | 17 hours | 98-100°C, Aqueous acidic medium, Cupric ions |
| Catalytic Oxidation (V-Ti) | β-Picoline | Nicotinic Acid | ~50 | Not specified | Gas-phase, 360°C |
| Enzymatic Oxidation | Methylated Heterocycles | Carboxylic Acids | N/A | N/A | Pseudomonas putida strains |
Experimental Protocols
Detailed methodologies for representative oxidation reactions are provided below.
Oxidation with Potassium Permanganate
This protocol is adapted from the oxidation of a related substrate, 2-methyl-5-ethylpyridine.
-
Substrate: 2-Methyl-5-ethylpyridine
-
Reagents: Potassium permanganate (KMnO₄), Water.
-
Procedure:
-
Dissolve the 2-methyl-5-ethylpyridine in a sufficient amount of water.
-
Slowly add a solution of potassium permanganate to the reaction mixture with stirring.
-
Maintain the reaction at room temperature for an extended period (e.g., 5 days), monitoring the progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, the reaction mixture is worked up to remove manganese dioxide (MnO₂) by filtration.
-
The aqueous filtrate is then acidified to precipitate the product, 6-methyl-nicotinic acid.
-
The product is collected by filtration, washed with cold water, and dried.
-
Oxidation with Hydrogen Peroxide
This protocol is based on the oxidation of 3-ethyl-8-hydroxyquinoline.
-
Substrate: 3-Ethyl-8-hydroxyquinoline
-
Reagents: 30% Hydrogen peroxide (H₂O₂), 25% Potassium hydroxide (KOH) solution.
-
Procedure:
-
A stirred mixture of 3-ethyl-8-hydroxyquinoline and 25% potassium hydroxide solution is heated to 90°C.[1][2]
-
30% hydrogen peroxide is added to the mixture over a period of 3.25 hours while maintaining the temperature at 90°C.[1][2]
-
The reaction mixture is stirred for an additional hour at 90°C.[1][2]
-
After completion, the reaction is cooled, and the product, pyridine-2,3-dicarboxylic acid-N-oxide, is isolated after workup.[1][2]
-
Oxidation with Sodium Chlorate
This protocol describes the oxidation of quinoline.
-
Substrate: Quinoline
-
Reagents: Sodium chlorate (NaClO₃), Sulfuric acid, Copper(II) sulfate.
-
Procedure:
-
A mixture of quinoline, water, and copper(II) sulfate is prepared in a reaction vessel.
-
Concentrated sulfuric acid is added to the mixture.
-
The mixture is heated to 98-100°C with stirring.
-
A 50% solution of sodium chlorate is added over an 8-hour period.
-
The reaction is stirred for an additional 17 hours at 98-100°C.[3]
-
The product, pyridine-2,3-dicarboxylic acid, is isolated from the reaction mixture.[3][4]
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficacy of different oxidizing agents for the oxidation of a methyl-substituted pyridine derivative.
Caption: General workflow for comparing oxidizing agents.
Signaling Pathways and Reaction Mechanisms
The oxidation of a benzylic methyl group, such as in 2-methylnicotinate, with a strong oxidizing agent like potassium permanganate is believed to proceed through a free-radical mechanism. The initial step involves the abstraction of a hydrogen atom from the methyl group by the permanganate ion.
Caption: Putative oxidation pathway of 2-methylnicotinate.
References
- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 2. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Purity Analysis of Commercially Available Methyl 2-formylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available Methyl 2-formylnicotinate, a key intermediate in pharmaceutical synthesis. The purity of starting materials is a critical parameter in drug development, directly impacting reaction efficiency, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API). This document outlines common analytical methods for purity determination, presents a comparative table of hypothetical data from various suppliers, and provides detailed experimental protocols.
Comparative Purity of Commercial this compound
Table 1: Comparison of Purity for Commercially Available this compound (Hypothetical Data)
| Supplier | Stated Purity (%) | Analytical Method Used for COA | Potential Impurities Detected | Notes |
| Supplier A | >98% | HPLC, ¹H NMR | Nicotinic acid, 2-methylnicotinate | Synthesis route may involve oxidation of the corresponding alcohol. |
| Supplier B | >99% | qNMR | Residual solvents (e.g., Dichloromethane) | Higher purity may be suitable for sensitive downstream applications. |
| Supplier C | >97% | GC | Unidentified isomeric impurities | May require re-purification before use in GMP processes. |
Experimental Protocols
Accurate determination of purity requires robust analytical methodology. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are powerful and commonly employed techniques for this purpose.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of organic compounds.[1]
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
This compound reference standard (of known purity)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer. The buffer is prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C[2]
-
Detection Wavelength: 265 nm[2]
-
Injection Volume: 10 µL[2]
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[2]
-
Sample Preparation: Accurately weigh and dissolve the commercially available this compound sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration and, consequently, the purity of the sample from this curve. The percentage purity is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Purity Determination by Quantitative ¹H NMR (qNMR)
Quantitative ¹H NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte itself.[3][4] It relies on the principle that the integral of a resonance signal is directly proportional to the number of protons giving rise to that signal.[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., dimethylsulfone, maleic anhydride) with a known purity.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate quantification. This includes a sufficient relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of the protons being quantified.[5]
-
Data Processing: Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
-
Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurities
Impurities in commercially available this compound can arise from the synthetic route or degradation. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed in side reactions. A synthesis route starting from 1,1,3,3-tetramethoxypropane and β-aminocrotonic acid ester could have related byproducts.[6]
-
Isomers: Positional isomers such as Methyl 6-formylnicotinate or Methyl 2-formylisonicotinate.[7]
-
Degradation products: Hydrolysis of the ester to 2-formylnicotinic acid.[8]
-
Residual solvents: Solvents used during the synthesis and purification process.[8]
Visualizations
The following diagrams illustrate the experimental workflow for purity analysis and the logical selection of an appropriate analytical technique.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Logic for selecting an analytical method for purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 7. METHYL 6-FORMYLNICOTINATE | 10165-86-3 [chemicalbook.com]
- 8. veeprho.com [veeprho.com]
Safety Operating Guide
Proper Disposal of Methyl 2-formylnicotinate: A Guide for Laboratory Professionals
For immediate reference, treat Methyl 2-formylnicotinate as a hazardous chemical. Personnel handling this substance must be equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All disposal procedures must be conducted in strict accordance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 25230-59-5), a compound used in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| Hazard Classification | GHS Hazard Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory system) (Category 3) | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (25230-59-5) and the associated hazard pictograms.
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing with incompatible materials.
Step 2: Containerization of Waste
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Keep containers tightly sealed when not in use to prevent the release of vapors.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from heat and ignition sources.
Step 3: Handling Spills and Contaminated Materials
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[1]
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Do not allow the spilled material to enter drains or waterways.[1]
-
Decontaminate the spill area with a suitable cleaning agent.
Step 4: Final Disposal
-
Dispose of waste this compound and any contaminated materials through a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) and a complete inventory of the waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1] Discharge into the environment must be avoided.[1]
Disposal Workflow
Figure 1. Disposal Workflow for this compound
References
Essential Safety and Logistical Information for Handling Methyl 2-formylnicotinate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-formylnicotinate was not located. The following guidance is based on the safety data of structurally similar compounds, including Methyl nicotinate, Methyl 2-methylnicotinate, and Methyl 2-chloronicotinate, in conjunction with established laboratory safety protocols. Researchers should handle this compound with caution and treat it as potentially hazardous.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently.[4] |
| Skin and Body | Laboratory coat. Long-sleeved clothing. Closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following handling procedures will minimize exposure and ensure a safe working environment.
1. Preparation:
- Ensure a chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible.[5]
- Have a chemical spill kit readily available.
- Review the Safety Data Sheets (SDSs) of any other chemicals being used in the procedure.
2. Weighing and Transfer:
- Conduct all weighing and transfer operations within a chemical fume hood to control exposure to dust or vapors.[2]
- Use a spatula or other appropriate tool for solid transfers.
- Close the container tightly immediately after use.[1]
3. In Solution:
- When dissolving the compound, add it slowly to the solvent to avoid splashing.
- Ensure the vessel is appropriately sized for the volume of liquid.
4. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
- Clean the work area and any equipment used.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
- Keep it separate from incompatible materials such as strong oxidizing agents.[5]
2. Waste Collection:
- Collect all waste containing this compound (including contaminated consumables like gloves and paper towels) in a designated, properly labeled, and sealed hazardous waste container.[6]
3. Disposal Procedure:
- Dispose of the chemical waste through a licensed disposal company.[1]
- Do not dispose of this compound down the drain or in the regular trash.[6]
- Empty containers should be treated as hazardous waste until properly decontaminated.
Table 3: Spill Clean-up Protocol
| Spill Size | Procedure |
| Minor | For small spills, dampen the solid material with a suitable solvent (e.g., 60-70% ethanol) to prevent dust formation.[6] Carefully sweep or wipe up the material and place it in a sealed container for hazardous waste disposal.[3][6] Clean the spill area with soap and water. |
| Major | In the event of a large spill, evacuate the immediate area and alert your supervisor and institutional EHS department. Prevent the spill from entering drains. Only personnel with appropriate training and PPE should attempt to clean up a major spill. |
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
